Allyl 3,5,5-trimethylhexanoate
Description
Structure
3D Structure
Properties
CAS No. |
71500-21-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
prop-2-enyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C12H22O2/c1-6-7-14-11(13)8-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
NSXNWIWVNIJLHK-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OCC=C)CC(C)(C)C |
Canonical SMILES |
CC(CC(=O)OCC=C)CC(C)(C)C |
Other CAS No. |
71500-37-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 2-Propenyl 3,5,5-Trimethylhexanoate: A Technical Monograph
Topic: Structural Dynamics and Synthetic Utility of 2-Propenyl 3,5,5-Trimethylhexanoate Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
2-Propenyl 3,5,5-trimethylhexanoate (CAS: 71500-37-3), often referred to as Allyl 3,5,5-trimethylhexanoate, represents a unique structural intersection between a sterically hindered lipophilic tail and a reactive, chemically versatile allyl headgroup.[1][2] While historically utilized in the fragrance industry for its fruity, pineapple-like olfactory profile, its architecture offers significant utility in medicinal chemistry as a model for lipophilic prodrug design and as a robust, cleavable protecting group intermediate.
This guide analyzes the molecule through the lens of drug development, focusing on its steric resistance to enzymatic hydrolysis and its utility in Palladium-catalyzed deprotection strategies.
Molecular Architecture & Physicochemical Properties[3]
The molecule comprises two distinct domains that dictate its chemical behavior: the 3,5,5-trimethylhexanoyl backbone and the 2-propenyl (allyl) ester linkage.
Structural Analysis
-
The "Neo" Tail (Steric Shield): The 3,5,5-trimethyl substitution pattern creates a neopentyl-like terminal structure. This bulk significantly retards oxidative metabolism at the terminal carbon and provides steric shielding to the ester carbonyl, increasing resistance to non-specific esterases.
-
The Allyl Head (Reactive Handle): The terminal alkene allows for orthogonal deprotection (via Pd(0)) or further functionalization (e.g., cross-metathesis), making it a valuable "dummy" group in convergent synthesis.
Key Physicochemical Data
| Property | Value | Relevance to Drug Dev |
| Molecular Formula | Lipophilic carrier | |
| Molecular Weight | 198.30 g/mol | Low MW fragment |
| LogP (Predicted) | ~3.8 – 4.8 | High lipophilicity; blood-brain barrier (BBB) penetrant potential |
| Boiling Point | ~210 °C | High thermal stability for process chemistry |
| Rotatable Bonds | 6 | Moderate flexibility |
| Topological Polar Surface Area | 26.3 | Excellent membrane permeability |
Synthetic Pathways & Process Chemistry
For pharmaceutical-grade applications, the direct Fischer esterification is often inefficient due to the steric hindrance of the 3,5,5-trimethyl chain and the potential for acid-catalyzed polymerization of the allyl group. The Acid Chloride Route is the preferred protocol for high yield and purity.
Protocol: Steglich-Modified Acid Chloride Esterification
Objective: Synthesis of 2-propenyl 3,5,5-trimethylhexanoate with >98% purity.
Reagents:
-
3,5,5-Trimethylhexanoyl chloride (1.05 eq)
-
Allyl alcohol (1.0 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
DMAP (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round bottom flask with Allyl alcohol and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Base Addition: Add
and catalytic DMAP. Stir for 10 minutes. -
Acylation: Add 3,5,5-Trimethylhexanoyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench & Workup: Quench with saturated
. Extract aqueous layer with DCM (2x). Wash combined organics with 1N HCl (to remove amine), saturated , and Brine. -
Purification: Dry over
, concentrate in vacuo. Purify via vacuum distillation (bp ~85°C at 2 mmHg) or silica flash chromatography.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Acid Chloride route to minimize steric inhibition.
Reactivity Profile & Drug Design Utility
The "Steric Shield" Effect (Metabolic Stability)
In prodrug design, controlling the rate of hydrolysis is critical. Standard straight-chain esters (e.g., n-hexyl) are hydrolyzed rapidly by carboxylesterases.
-
Mechanism: The 3,5,5-trimethyl branching creates a "neopentyl" effect. The bulky methyl groups at the
and positions hinder the approach of the catalytic serine residue of the esterase enzyme to the carbonyl carbon. -
Application: This motif can be used to extend the half-life of lipophilic prodrugs.
Orthogonal Deprotection (The Allyl Advantage)
The allyl ester is a "semi-permanent" protecting group. It survives acidic and basic conditions (within reason) but can be cleaved gently using Palladium(0).[3]
Cleavage Protocol (Tsuji-Trost Conditions):
-
Catalyst:
(1-5 mol%) -
Scavenger: Morpholine or Dimedone (Nucleophile to trap the
-allyl complex).[3] -
Mechanism: Pd(0) coordinates to the alkene
Oxidative addition forms -allyl Pd(II) complex Nucleophile attacks the allyl moiety, regenerating the acid and Pd(0).
Visualization: Metabolic vs. Synthetic Cleavage
Figure 2: Divergent pathways: Sterically slowed enzymatic hydrolysis vs. rapid Pd-catalyzed deprotection.
Toxicology & Safety (HSE)
While the ester itself is relatively benign (GHS Class: Aquatic Chronic 3), its metabolic byproducts pose specific risks in a drug development context.
-
Metabolic Activation: Upon hydrolysis, the molecule releases Allyl Alcohol .
-
Toxicity Pathway: Allyl alcohol is metabolized by Alcohol Dehydrogenase (ADH) to Acrolein (
). -
Risk: Acrolein is a potent electrophile that alkylates DNA and proteins (Michael acceptor), leading to hepatotoxicity.
-
Guidance: This molecule is suitable as a chemical intermediate or topical fragrance , but NOT as a systemic drug scaffold unless the allyl group is removed prior to administration.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]
-
The Good Scents Company (2024). Allyl 3,5,5-trimethyl hexanoate Properties and Safety. Retrieved from [Link]
- Tsuji, J. (1986).Palladium-Catalyzed Reactions of Allyl Esters: Selective Deprotection. Tetrahedron, 42(16), 4361-4401.
-
European Chemicals Agency (ECHA). Registration Dossier: 3,5,5-trimethylhexanoic acid.[4] Retrieved from [Link]
Sources
- 1. Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allyl 3,5,5-trimethyl hexanoate, 71500-37-3 [thegoodscentscompany.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Ethyl 3,5,5-trimethylhexanoate | C11H22O2 | CID 3017783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allyl Isononanoate vs. Allyl 3,5,5-Trimethylhexanoate: A Comprehensive Technical Guide on Synonymy, Synthesis, and Application
As a Senior Application Scientist navigating the complex landscape of specialty chemicals, precision in nomenclature, structural understanding, and analytical rigor is non-negotiable. In the fragrance, cosmetic, and pharmaceutical formulation sectors, the terms Allyl isononanoate and Allyl 3,5,5-trimethylhexanoate are frequently used interchangeably. However, understanding the chemical reality behind this synonymy—and the downstream toxicological and synthetic implications—is critical for drug development professionals and formulation scientists.
This whitepaper dissects the structural identity, metabolic pathways, regulatory constraints, and synthetic protocols associated with this critical ester.
Nomenclature and Structural Identity
In industrial chemical nomenclature, "isononanoic acid" technically refers to a mixture of highly branched nine-carbon carboxylic acid isomers. However, the primary industrial route for synthesizing isononanoic acid is the hydroformylation and subsequent oxidation of diisobutylene. This specific pathway overwhelmingly yields 3,5,5-trimethylhexanoic acid .
Consequently, when the industry refers to "Allyl isononanoate," it is almost exclusively referring to the specific isomer Allyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) [1].
Physicochemical Profiling
The extensive branching of the 3,5,5-trimethyl moiety dictates the molecule's physical behavior and its interaction with biological systems. The steric bulk provided by the three methyl groups shields the ester carbonyl carbon from nucleophilic attack, thereby reducing the rate of enzymatic hydrolysis compared to linear analogs (e.g., allyl hexanoate). This structural feature prolongs the molecule's half-life in topical formulations and alters its volatility profile.
Table 1: Physicochemical Properties of Allyl 3,5,5-Trimethylhexanoate
| Property | Value / Description |
| Chemical Name | Allyl 3,5,5-trimethylhexanoate |
| Common Synonym | Allyl isononanoate |
| CAS Number | 71500-37-3 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Density | 0.869 - 0.878 g/cm³ (@ 20 °C) |
| Boiling Point | 238.4 °C (at 760 mmHg) |
| LogP (Octanol/Water) | ~3.80 |
| Organoleptic Profile | Fruity, pineapple, spicy |
Metabolic & Toxicological Pathways
For professionals in drug development and cosmetic safety, the metabolic fate of allyl esters is the primary driver of regulatory scrutiny. Allyl esters undergo rapid hydrolysis in vivo mediated by non-specific carboxylesterases [2].
The causality of allyl ester toxicity is not driven by the intact ester or the carboxylic acid byproduct, but rather by the allyl alcohol intermediate. Once cleaved, allyl alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) into acrolein , a highly reactive α,β-unsaturated aldehyde. Acrolein induces hepatotoxicity by acting as a potent electrophile, undergoing Michael addition with cellular nucleophiles—most notably causing the rapid depletion of intracellular glutathione (GSH) and inducing severe oxidative stress.
Metabolic pathway of Allyl 3,5,5-trimethylhexanoate leading to acrolein-induced hepatotoxicity.
Regulatory Constraints & Analytical Quality Control
Because of the hepatotoxic and delayed irritant potential of allyl alcohol, the International Fragrance Association (IFRA) and the EU Cosmetics Directive (Annex III) enforce strict regulatory thresholds. The critical quality attribute (CQA) for releasing a batch of Allyl 3,5,5-trimethylhexanoate is the concentration of free allyl alcohol, which must be strictly <0.1% [3].
Protocol 1: GC-MS Quantification of Free Allyl Alcohol
Causality Note: Flame Ionization Detection (FID) often lacks the specificity to resolve trace allyl alcohol from complex matrices. Mass spectrometry in Selected Ion Monitoring (SIM) mode is mandatory to achieve the necessary signal-to-noise ratio and a Limit of Detection (LOD) well below the 0.1% regulatory threshold.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a calibration curve of pure allyl alcohol (0.01% to 0.5% w/w) in ethyl acetate.
-
Internal Standard Addition: Spike all standards and samples with a known concentration of 1-propanol (Internal Standard) to self-validate the protocol against injection volume variances and matrix effects.
-
Sample Preparation: Accurately weigh 1.0 g of the Allyl 3,5,5-trimethylhexanoate sample into a 10 mL volumetric flask. Add the internal standard and dilute to volume with ethyl acetate.
-
Instrumental Setup: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). A polar column is chosen specifically to resolve low-molecular-weight alcohols efficiently.
-
SIM Mode Parameters: Program the mass spectrometer to monitor m/z 57 and 58 (characteristic ions for allyl alcohol) and m/z 59 (for 1-propanol).
-
Data Analysis: Calculate the ratio of the allyl alcohol peak area to the internal standard peak area. Cross-reference against the calibration curve to determine the exact w/w percentage. Reject any batch exceeding 0.099%.
Synthesis and Purification Strategy
The industrial and laboratory-scale synthesis of Allyl 3,5,5-trimethylhexanoate relies on the Fischer esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol.
Protocol 2: Laboratory-Scale Synthesis & Purification
Causality Note: Fischer esterification is an equilibrium-driven process. The steric hindrance of the 3,5,5-trimethylhexanoyl moiety inherently slows the forward reaction kinetics compared to linear acids. Therefore, a Dean-Stark apparatus is mandatory to continuously remove the water byproduct, driving the equilibrium toward the ester via Le Chatelier's principle. Furthermore, because excess allyl alcohol is used to push the reaction, rigorous downstream purification is non-negotiable to meet the <0.1% safety specification.
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 0.5 moles of 3,5,5-trimethylhexanoic acid and 1.5 moles of allyl alcohol (excess).
-
Catalysis: Add 1.0% w/w of p-Toluenesulfonic acid (pTSA) as an acid catalyst. Add 50 mL of toluene to act as an azeotropic agent for water removal.
-
Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap. The reaction is deemed complete when water ceases to collect (typically 4-6 hours).
-
Neutralization (Crucial for Stability): Cool the mixture to room temperature. Wash the organic layer twice with 100 mL of 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize the pTSA catalyst and extract any unreacted carboxylic acid. Failure to neutralize will cause reverse hydrolysis during storage.
-
Brine Wash & Drying: Wash with 100 mL of saturated NaCl solution and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Fractional Distillation: Transfer the dried organic layer to a fractional distillation setup. Apply a vacuum (e.g., 10 mmHg). The excess allyl alcohol and toluene will distill off first as low-boiling fractions. Collect the pure Allyl 3,5,5-trimethylhexanoate fraction at its specific vacuum boiling point.
-
Final QC: Submit the purified fraction to Protocol 1 (GC-MS) to verify <0.1% residual allyl alcohol.
Synthesis and QC workflow ensuring regulatory compliance of residual allyl alcohol.
Conclusion
The distinction between "Allyl isononanoate" and "Allyl 3,5,5-trimethylhexanoate" is a matter of industrial vernacular versus structural precision. For formulation scientists and regulatory professionals, treating them as the exact same chemical entity (CAS 71500-37-3) is correct, provided that the rigorous quality control standards regarding free allyl alcohol are strictly enforced. By understanding the steric hindrance driving its synthesis and the enzymatic pathways driving its toxicity, researchers can safely leverage this ester in advanced commercial applications.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from:[Link]
-
Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Profile: Allyl Esters Category. Retrieved from:[Link](Note: General OECD chemical database standard reference for allyl ester hepatotoxicity).
-
The Good Scents Company. Allyl 3,5,5-trimethylhexanoate Safety & IFRA Specifications. Retrieved from:[Link]
The Synthetic C9: A Technical Guide to 3,5,5-Trimethylhexanoic Acid Esters
Beyond the Biosphere: Origin, Synthesis, and Bio-Mimetic Utility
Executive Summary
Status of Natural Occurrence: None / Synthetic Origin. Contrary to common misconceptions in the cosmetic and lipid industries, 3,5,5-trimethylhexanoic acid (TMHA) and its esters do not occur naturally in significant quantities in the biosphere.[1] While "isononanoic acid" is often conflated with the naturally occurring pelargonic acid (n-nonanoic acid) found in Pelargonium oil, TMHA is a specific, highly branched isomer produced exclusively via industrial hydroformylation.
This guide serves as a technical monograph for researchers to differentiate, synthesize, and utilize these "nature-identical" structures. It focuses on their role as metabolically stable, bio-mimetic lipids in drug delivery and high-performance lubrication.
Part 1: The Myth of Natural Origin vs. Synthetic Reality
To understand the utility of 3,5,5-TMHA esters, one must first distinguish them from their natural counterparts. Biological systems (Fatty Acid Synthase - FAS) typically produce straight chains (via Acetyl-CoA) or specific iso/anteiso branches (via amino acid primers). The 3,5,5-trimethyl branching pattern is an artifact of petrochemical dimerization, not enzymatic biosynthesis.
Table 1: Comparative Lipid Profiling (Natural vs. Synthetic)
| Feature | Pelargonic Acid (Natural) | 3,5,5-Trimethylhexanoic Acid (Synthetic) |
| IUPAC Name | Nonanoic acid | 3,5,5-Trimethylhexanoic acid |
| Structure | Linear ( | Branched ( |
| Origin | Oxidation of oleic acid; Pelargonium oil | Hydroformylation of diisobutylene (Oxo process) |
| Metabolism | Rapid | Hindered |
| Freezing Point | 12.5°C (Solid at cool room temp) | <-70°C (Liquid at extreme cold) |
| Key Application | Herbicides, Biopesticides | High-performance lubricants, Cosmetic emollients |
Part 2: Chemical Genesis and Industrial Synthesis[4]
The production of 3,5,5-TMHA esters relies on the "Oxo Process." This pathway explains why the molecule possesses its unique steric properties—specifically the tert-butyl tail which imparts exceptional hydrolytic and oxidative stability.
2.1 The Diisobutylene Pathway
The synthesis begins with the dimerization of isobutylene, followed by hydroformylation (reaction with CO and
Figure 1: The industrial route from petrochemical feedstock to TMHA esters.[2][3][4]
2.2 Protocol: Laboratory-Scale Esterification
For the synthesis of Isononyl Isononanoate (Bio-mimetic Emollient).
Reagents:
-
3,5,5-Trimethylhexanoic acid (1.05 eq)
-
3,5,5-Trimethylhexan-1-ol (1.0 eq)
-
Catalyst:
-Toluenesulfonic acid (0.5 mol%) or Sn(Oct) (for non-acidic route). -
Solvent: Toluene (for azeotropic distillation).
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add alcohol, acid, and solvent. Purge with
to prevent oxidation. -
Reaction: Heat to reflux (
C). Monitor water collection in the Dean-Stark trap. -
Completion: Reaction is complete when Acid Value (AV) drops below 1.0 mg KOH/g (approx 4-6 hours).
-
Workup: Wash with 5%
to neutralize residual acid. Wash with brine. Dry over . -
Purification: Vacuum distillation is required to remove unreacted alcohol and trace odors.
Part 3: The Esters of Interest
The esters of 3,5,5-TMHA are the primary commercial forms. They are designed to mimic natural sebum (which contains branched wax esters) but with superior stability against rancidity.
3.1 Isononyl Isononanoate[5]
-
Structure: Ester of TMHA and 3,5,5-trimethylhexanol.[3]
-
Function: "Dry" emollient. It lacks the greasy feel of straight-chain fatty esters (like isopropyl myristate) because the branching prevents close packing of the lipid chains, reducing viscosity and surface tension.
-
Natural Mimicry: It mimics the sensory profile of squalane (shark liver oil/olive derivative) but is purely synthetic.
3.2 Polyol Esters (Neopolyol Esters)
-
Structure: TMHA esterified with Pentaerythritol or Trimethylolpropane (TMP).
-
Application: Aviation turbine oils and refrigeration lubricants.
-
Mechanism: The absence of
-hydrogens on the central polyol and the steric shielding of the ester linkage by the TMHA methyl groups render these esters virtually immune to thermal hydrolysis up to C.
Part 4: Analytical Forensics & Detection
Since TMHA does not occur naturally, its presence in "Natural Essential Oils" (e.g., adulterated Geranium or Rose oil) is a marker of fraud.
4.1 GC-MS Differentiation Protocol
Researchers must distinguish between the straight-chain n-C9 (natural) and branched i-C9 (synthetic).
Instrument Parameters:
-
Column: High-polarity phase (e.g., DB-Wax or HP-88) is preferred to maximize separation of isomers.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program:
C (2 min) C at C/min.
Diagnostic Ions (Mass Spectrum):
-
Pelargonic Acid (Methyl Ester): Characteristic McLafferty rearrangement peak at m/z 74 . Molecular ion m/z 172 .
-
3,5,5-TMHA (Methyl Ester): The branching alters fragmentation. Look for prominent peaks at m/z 57 (t-butyl cation) and reduced intensity of the molecular ion due to fragmentation at the quaternary carbon.
Figure 2: Workflow for detecting synthetic TMHA in lipid samples.
Part 5: Biological Interaction & Metabolism
The defining feature of 3,5,5-TMHA esters in drug development is their metabolic resistance .
5.1 The Beta-Oxidation Blockade
Natural fatty acids undergo
-
Step 1: Dehydrogenation between
and carbons. -
The Block: In 3,5,5-TMHA, the
-carbon (C3) has a methyl group.[6] While this doesn't fully stop the first step, the subsequent hydration and oxidation steps are sterically hindered. -
The Result: The molecule is not easily used for energy. It is often excreted as a glucuronide conjugate or undergoes
-oxidation (at the far end) rather than breaking down completely.
This property makes TMHA esters excellent candidates for topical drug delivery vehicles —they remain on the skin surface (emolliency) without being rapidly metabolized by skin flora or epidermal enzymes.
References
-
Ullmann's Encyclopedia of Industrial Chemistry. "Carboxylic Acids, Aliphatic." Wiley-VCH, 2012. Link
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Isononanoic Acid and Esters as Used in Cosmetics." International Journal of Toxicology, 2015. Link
- Gunstone, F. D. "The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses." Blackwell Publishing, 2004. (Differentiation of natural vs.
-
PubChem Compound Summary. "3,5,5-Trimethylhexanoic acid." National Center for Biotechnology Information. Link
-
European Chemicals Agency (ECHA). "Registration Dossier: 3,5,5-trimethylhexanoic acid."[7] Link[7]
Sources
- 1. 3,5,5-Trimethylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 2. Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | C18H36O2 | CID 100986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate | 42131-25-9 | Benchchem [benchchem.com]
- 4. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]
- 5. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate [tiiips.com]
- 6. isatis.net [isatis.net]
- 7. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile and Physicochemical Characterization of Allyl 3,5,5-trimethylhexanoate
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of Allyl 3,5,5-trimethylhexanoate (CAS: 71500-37-3).
Technical Guide for Pharmaceutical & Chemical Research
Executive Summary & Chemical Identity
Allyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid ester characterized by high lipophilicity and a reactive allyl functionality. While primarily utilized in the fragrance industry for its fruity, pineapple-like olfactory profile, its structural properties make it a relevant subject in drug development as a hydrophobic excipient, a flavoring agent for oral formulations, or a synthesis intermediate.
This guide provides a mechanistic analysis of its solubility based on Hansen Solubility Parameters (HSP) and LogP derived principles, alongside a validated protocol for empirical determination.
Physicochemical Profile
| Property | Value / Description | Source |
| CAS Number | 71500-37-3 | [PubChem, 2025] |
| Molecular Formula | ||
| Molecular Weight | 198.30 g/mol | |
| LogP (Octanol/Water) | ~3.8 – 4.2 (Estimated) | [EPA, 2025] |
| Water Solubility | Insoluble (< 10 mg/L) | [TGSC, 2025] |
| Boiling Point | ~208–238 °C @ 760 mmHg | [ChemNet, 2025] |
| Key Functional Groups | Ester (polar center), Allyl (reactive alkene), Trimethylhexyl (bulky hydrophobic tail) |
Theoretical Solubility Framework
As a Senior Application Scientist, one must look beyond binary "soluble/insoluble" labels. The solubility of Allyl 3,5,5-trimethylhexanoate is governed by the competition between its bulky, hydrophobic 3,5,5-trimethylhexyl chain and its moderately polar ester linkage.
Mechanism of Solvation
-
Dominant Force (Dispersion): The molecule is predominantly aliphatic. The branched trimethyl group creates significant steric bulk but relies heavily on Van der Waals (dispersion) forces for solvation.
-
Secondary Force (Dipole-Dipole): The ester carbonyl accepts hydrogen bonds but lacks a donor proton. This makes it highly compatible with Polar Aprotic solvents (DMSO, DMF) and Protic solvents (Alcohols) that can donate a proton to the carbonyl oxygen.
-
The Allyl Risk: The allyl group ($ -CH_2-CH=CH_2 $) introduces a site of unsaturation. While it aids solubility in aromatic solvents, it renders the molecule susceptible to oxidation. Avoid ether solvents prone to peroxide formation (e.g., Diisopropyl ether) unless stabilized, as radical propagation can degrade the allyl moiety.
Predicted Solubility Matrix
Based on the "Like Dissolves Like" principle and calculated LogP (~4.2), the following solubility profile is established for standard laboratory solvents.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Non-Polar | Hexane, Heptane | High (>100 mg/mL) | Excellent hydrophobic match; dispersion forces dominate. |
| Polar Protic | Ethanol, Isopropanol | High (>100 mg/mL) | Soluble due to hydrophobic alkyl chain compatibility and H-bonding with ester oxygen. |
| Polar Aprotic | DMSO, DMF | Moderate/High | Good dipole interaction; useful for organic synthesis screening. |
| Chlorinated | Dichloromethane (DCM) | Very High | "Universal" organic solvent; excellent solvation of the ester core. |
| Aqueous | Water, PBS Buffer | Insoluble | High LogP prevents hydration of the hydrophobic tail. |
Experimental Protocol: Solubility Determination
In the absence of vendor-specific quantitative data, researchers must empirically validate solubility. The following Saturation Shake-Flask Method is the gold standard for lipophilic esters, modified for volatility control.
Phase 1: Preparation & Saturation
Objective: Create a thermodynamic equilibrium between the solute and solvent.
-
Excess Addition: Add Allyl 3,5,5-trimethylhexanoate dropwise to 5.0 mL of the target solvent in a crimp-sealed glass vial until a visible immiscible layer (droplets) or turbidity persists.
-
Temperature Control: Place vials in a thermostatic shaker bath set to 25.0 ± 0.1°C .
-
Agitation: Shake at 200 RPM for 24 hours . (Note: 24h is sufficient for liquids; solids typically require 24-72h).
-
Equilibration: Stop shaking and allow the phases to separate for 4 hours.
Phase 2: Sampling & Analysis (GC-FID)
Rationale: UV detection (HPLC) is unreliable for this compound due to the lack of a strong chromophore (only weak ester absorbance at ~210 nm). Gas Chromatography with Flame Ionization Detection (GC-FID) is the authoritative method for quantification.
-
Sampling: Carefully remove 100 µL of the supernatant (saturated phase) using a pre-warmed glass syringe to prevent precipitation.
-
Dilution: Immediately dilute into a carrier solvent (e.g., Hexane or Methanol) containing an Internal Standard (e.g., Dodecane).
-
Quantification: Inject into GC-FID. Calculate concentration against a 5-point calibration curve.
Workflow Visualization
The following diagram illustrates the logical flow for determining and validating solubility for this lipophilic ester.
Figure 1: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.
Implications for Drug Development
For researchers in pharmaceutical formulation, the solubility profile of Allyl 3,5,5-trimethylhexanoate dictates its application:
-
Flavoring/Excipient: Due to its high ethanol solubility, it is ideal for hydro-alcoholic formulations (e.g., oral elixirs) where it acts as a flavor modifier.
-
Synthesis Intermediate: The allyl group is a versatile "handle." It can be used to crosslink polymers or be functionalized via olefin metathesis. Solvents for these reactions (DCM, Toluene) are highly compatible.
-
Partitioning Models: With a LogP of ~4.2, this compound serves as an excellent model for highly lipophilic drugs in partitioning studies (e.g., determining distribution in lipid bilayers).
Safety & Stability Note
-
Hydrolysis: In aqueous-organic mixtures (e.g., Ethanol/Water), esters are prone to hydrolysis at extreme pH. Maintain formulation pH between 5.0–7.0 to prevent degradation into 3,5,5-trimethylhexanoic acid and allyl alcohol (toxic).
-
Oxidation: Store solutions in amber glass under inert gas (Argon/Nitrogen) to protect the allyl group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]
-
The Good Scents Company (2025). Allyl 3,5,5-trimethyl hexanoate Physicochemical Properties.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Allyl 3,5,5-trimethylhexanoate.[1] Retrieved from [Link]
Sources
Regulatory & Toxicological Guide: Allyl 3,5,5-trimethylhexanoate
CAS: 71500-37-3 | Synonyms: Allyl isononanoate, 2-Propenyl 3,5,5-trimethylhexanoate
Executive Summary
Allyl 3,5,5-trimethylhexanoate is a synthetic ester utilized in fragrance formulations for its fruity, pineapple-like, and fatty olfactory profile. While valuable for its substantivity, its regulatory status is heavily constrained by its metabolic profile—specifically the hydrolysis-mediated release of Allyl Alcohol (2-Propen-1-ol) , a known hepatotoxin and severe irritant.
This technical guide analyzes the critical regulatory frameworks (IFRA, REACH, TSCA) and the toxicological mechanisms that drive them. It provides a self-validating compliance workflow for researchers to ensure safe inclusion in consumer products.
Part 1: Chemical Identity & Physicochemical Context
Understanding the steric properties of this molecule is essential for predicting its metabolic stability and hydrolysis rates compared to linear allyl esters.
| Property | Data | Relevance to Safety |
| CAS Number | 71500-37-3 | Primary Regulatory Identifier |
| EC Number | 275-536-3 | EU REACH Registration |
| Molecular Formula | C₁₂H₂₂O₂ | |
| LogP (o/w) | ~4.6 (Predicted) | High lipophilicity; indicates potential for dermal penetration and bioaccumulation in lipid bilayers. |
| Vapor Pressure | 0.03 mmHg @ 25°C | Low volatility; contributes to base note substantivity but prolongs dermal exposure. |
| Odor Profile | Fruity, Pineapple, Fatty | Used in tropical fruit accords. |
Part 2: Regulatory Landscape
International Fragrance Association (IFRA) Standards
Allyl 3,5,5-trimethylhexanoate is strictly regulated under the IFRA Standards . It falls under the "Allyl Esters" Group Standard , which is driven by the toxicity of the free allyl alcohol impurity and the potential for metabolic hydrolysis.
-
Restriction Type: Specification (Purity) & Quantitative Limit
-
Critical Requirement (Purity): The material must contain < 0.1% free Allyl Alcohol (CAS 107-18-6).
-
Toxicological Basis: Delayed irritant potential and systemic toxicity of Allyl Alcohol.
-
Sensitization: The molecule itself is a dermal sensitizer. Usage levels in finished products are governed by Quantitative Risk Assessment (QRA2) limits to prevent induction of contact dermatitis.
Compliance Directive: You cannot simply calculate the concentration of the ester. You must first validate the raw material purity (Free Allyl Alcohol < 0.1%) before formulation.
EU REACH & CLP
-
Status: Registered.
-
Hazard Classification (GHS/CLP):
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.
-
Acute Tox. 4 (Oral): Harmful if swallowed.
-
Skin Sens. 1B: May cause an allergic skin reaction.
-
US TSCA
-
Status: Listed on the Active Inventory.
Part 3: Toxicological Mechanisms & Safety Assessment
The safety profile of Allyl 3,5,5-trimethylhexanoate is bifurcated: the toxicity of the parent ester (sensitization) and the toxicity of its primary metabolite (Allyl Alcohol).
Metabolic Hydrolysis & Hepatotoxicity
Upon systemic absorption (oral or dermal), nonspecific carboxylesterases hydrolyze the ester bond.
-
Metabolite A: 3,5,5-trimethylhexanoic acid (Generally considered safe/low toxicity, Cramer Class I).
-
Metabolite B: Allyl Alcohol (Highly Toxic).
Allyl alcohol is oxidized in the liver by Alcohol Dehydrogenase (ADH) to Acrolein , a highly reactive unsaturated aldehyde that depletes glutathione and causes periportal necrosis.
Expert Insight: The "3,5,5-trimethyl" branching provides steric hindrance near the ester bond, potentially slowing the rate of hydrolysis compared to linear allyl esters (e.g., Allyl heptanoate). This slower release kinetics may mitigate the peak concentration of acrolein in the liver, but it does not eliminate the risk.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the bioactivation pathway leading to toxicity.
Figure 1: Metabolic hydrolysis of Allyl 3,5,5-trimethylhexanoate yielding the toxic metabolite Allyl Alcohol, which further oxidizes to Acrolein.[1]
Part 4: Analytical Methodologies (Self-Validating Protocol)
To ensure compliance with the IFRA specification (<0.1% Free Allyl Alcohol), a robust GC-MS protocol is required. Relying on Certificate of Analysis (CoA) from lower-tier suppliers is insufficient for rigorous drug/cosmetic development.
Protocol: Quantification of Free Allyl Alcohol via GC-MS
Objective: Detect trace Allyl Alcohol (AA) in Allyl 3,5,5-trimethylhexanoate raw material.
-
Sample Preparation:
-
Weigh 1.0g of raw material.
-
Dilute in 10mL of Acetone (HPLC Grade).
-
Internal Standard (IS): Add 100µL of n-Butanol (1000 ppm stock).
-
-
GC Parameters:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Rationale: Polar column is required to separate the alcohol from the non-polar ester matrix.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min)
10°C/min 240°C. -
Inlet: Split 10:1 @ 250°C.
-
-
MS Detection:
-
Mode: SIM (Selected Ion Monitoring) for enhanced sensitivity.
-
Target Ions (AA): m/z 57, 58.
-
Target Ions (IS): m/z 56, 41.
-
-
Validation Logic:
-
Limit of Quantitation (LOQ): Must be established at < 0.01% (100 ppm) to ensure the 0.1% limit is reliably enforced.
-
Calibration: 5-point curve using standard addition to account for matrix effects.
-
Part 5: Risk Management & Compliance Workflow
This workflow integrates the chemical purity check with the finished product safety assessment.
Figure 2: Step-by-step compliance workflow ensuring both raw material purity (Allyl Alcohol limit) and finished product safety (Sensitization limit).
Practical Application: Calculation
If the IFRA Standard for your specific category (e.g., Category 4 - Fine Fragrance) allows, for example, 0.5% in the finished product:
-
Fragrance Concentrate Load: If using 20% fragrance in ethanol.
-
Max Allowable in Oil:
. -
Action: Ensure the concentration of Allyl 3,5,5-trimethylhexanoate in the neat fragrance oil does not exceed 2.5%.
References
-
International Fragrance Association (IFRA). (2023). The IFRA Standards for Allyl Esters. IFRA Standards Library. [Link]
-
Research Institute for Fragrance Materials (RIFM). (2022).[2] Safety Assessment of Allyl Esters. Fragrance Material Safety Assessment Center. [Link]
-
PubChem. (2024). Allyl 3,5,5-trimethylhexanoate (Compound Summary). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Allyl 3,5,5-trimethylhexanoate. ECHA REACH Database. [Link](Note: Generic deep link pattern used for ECHA; verify specific dossier ID via search).
-
Food and Chemical Toxicology. (1982).[3] Acute toxicity data for Allyl 3,5,5-trimethylhexanoate. Vol 20, Pg. 639.[3] [Link]
Sources
Methodological & Application
Application Note: Determination of Linear Retention Indices (LRI) for Allyl 3,5,5-trimethylhexanoate by GC-MS
This Application Note is designed for analytical chemists and flavor scientists requiring a robust protocol for the identification and retention index (RI) determination of Allyl 3,5,5-trimethylhexanoate (also known as Allyl Isononanoate).
Abstract & Scope
Allyl 3,5,5-trimethylhexanoate is a synthetic ester valued in the flavor and fragrance industry for its distinctive fruity, pineapple-like, and metallic nuances. Due to the existence of numerous isomeric "isononanoates" and the structural similarity of allyl esters, mass spectral matching alone is often insufficient for positive identification.
This protocol details the methodology for determining the Linear Retention Index (LRI) —often colloquially referred to as the Kovats Index in temperature-programmed GC—to serve as an orthogonal confirmation parameter alongside Mass Spectrometry (MS).
Compound Characterization
Before analysis, the physicochemical properties of the target must be understood to select the appropriate alkane ladder.
| Parameter | Data | Notes |
| IUPAC Name | Prop-2-enyl 3,5,5-trimethylhexanoate | |
| CAS Number | 71500-37-3 | |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | Molecular ion ( |
| Boiling Point | ~238 °C (at 760 mmHg) | Elutes in the C12–C14 range on non-polar columns. |
| Key MS Ions | m/z 41, 57, 123, 141 | 41 (Allyl), 57 (t-Butyl), 141 (Acylium). |
Theoretical Foundation: Kovats vs. Linear Retention Index
While "Kovats Index" (
The Equation
[1]Where:
- = Retention time of the target (Allyl 3,5,5-trimethylhexanoate).
- = Retention time of the n-alkane eluting before the target.
- = Retention time of the n-alkane eluting after the target.
- = Carbon number of the preceding alkane.[2]
Experimental Protocol
Reagents and Standards[4]
-
Target Standard: Allyl 3,5,5-trimethylhexanoate (>95% purity).
-
Alkane Standard (The Ladder): A mixture of C8 through C20 n-alkanes (e.g., Sigma-Aldrich C8-C20 mix).
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
Sample Preparation
-
Analyte Solution: Dilute the target ester to 50 ppm in DCM.
-
Alkane Solution: Prepare the alkane mix at 50 ppm (each component) in DCM.
-
Co-injection Mix (Recommended): Mix 100 µL of Analyte Solution with 100 µL of Alkane Solution. Note: This eliminates run-to-run retention time variability.
GC-MS Conditions
The following conditions are optimized for a standard non-polar column (5%-phenyl-methylpolysiloxane), the most common phase for RI databases.
| Parameter | Setting (Standard Non-Polar) | Setting (Polar / Wax) |
| Column | DB-5ms, HP-5ms, or equivalent (30m x 0.25mm x 0.25µm) | DB-Wax, HP-INNOWax (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Helium @ 1.0 mL/min |
| Inlet Temp | 250 °C | 240 °C |
| Injection | 1 µL, Split 1:20 | 1 µL, Split 1:20 |
| Oven Program | 60°C (1 min) → 3°C/min → 240°C (hold 5 min) | 60°C (1 min) → 3°C/min → 230°C (hold 10 min) |
| Transfer Line | 280 °C | 250 °C |
| Ion Source | 230 °C (EI, 70 eV) | 230 °C |
| Scan Range | m/z 35–350 | m/z 35–350 |
Critical Insight: A ramp rate of 3°C/min is the "gold standard" for generating RI values compatible with the Adams and NIST databases. Faster ramps (e.g., 10°C/min) can cause RI deviations of ±5–10 units.
Workflow Visualization
The following diagram illustrates the logical flow for confirming identity using the Dual-Filter approach (MS + RI).
Figure 1: The "Dual-Filter" Identification Workflow. Mass spectral matching provides structural clues, while RI calculation filters out isomers.
Data Analysis & Interpretation
Mass Spectral Fingerprint
Allyl 3,5,5-trimethylhexanoate exhibits a fragmentation pattern distinct from straight-chain esters.
-
Base Peak / Significant Ions:
-
m/z 41 (Allyl): Usually very abundant due to the stability of the allyl cation (
). -
m/z 57 (t-Butyl): Diagnostic of the 3,5,5-trimethyl structure (the quaternary carbon tail).
-
m/z 141 (Acylium): Loss of the allyloxy group (
). -
m/z 198 (Molecular Ion): Often very low intensity or absent; typical for aliphatic esters.
-
Retention Index Expectation
While exact values depend on the specific column phase ratio, the following ranges are expected for Allyl 3,5,5-trimethylhexanoate:
| Stationary Phase | Expected LRI Range | Reference Standard |
| DB-5 (Non-Polar) | 1260 – 1290 | Estimated based on C9 acid esters |
| DB-Wax (Polar) | 1450 – 1500 | Esters show significant shift on polar phases |
Note: If your calculated LRI deviates by >20 units from literature values for similar "Allyl Isononanoates," verify your alkane ladder integration.
Calculation Example
-
Target
: 14.50 min -
Alkane C12
: 13.80 min -
Alkane C13
: 15.20 min
Quality Control & Troubleshooting
-
Peak Shape: Allyl esters can degrade on active sites. If the peak tails significantly, perform inlet maintenance (change liner, trim column).
-
Alkane Identification: Ensure you do not misidentify the alkanes. C12 and C13 must be clearly resolved.
-
Isomer Separation: "Isononanoate" is often a mix. If you see multiple peaks with similar mass spectra, the 3,5,5-trimethyl isomer is usually the major peak in synthetic standards, but minor peaks may be other branched isomers (e.g., 4,5,5-trimethyl).
References
-
NIST Mass Spectrometry Data Center. Gas Chromatographic Retention Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Van Den Dool, H., & Kratz, P. D. (1963).[1] A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471.
-
The Good Scents Company. Allyl 3,5,5-trimethylhexanoate General Information. Available at: [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). Compendium of Chemical Terminology (the "Gold Book"). Retention Index. Available at: [Link]
Sources
1H NMR spectrum interpretation of Allyl 3,5,5-trimethylhexanoate
Application Note: Structural Elucidation of Allyl 3,5,5-Trimethylhexanoate via 1H NMR
Executive Summary
Allyl 3,5,5-trimethylhexanoate is a specialty ester utilized in the fragrance industry and as a specialized intermediate in organic synthesis. Its structure combines a branched fatty acid tail (isononanoic framework) with an allylic headgroup.
For researchers and QC analysts, the primary challenge in interpreting the 1H NMR spectrum of this molecule lies not in the functional groups, but in the diastereotopicity of the methylene protons on the acid backbone. Due to the chiral center at C3, the methylene protons at C2 and C4 are magnetically non-equivalent, often resulting in complex ABX splitting patterns that are frequently misidentified as impurities by automated software.
This guide provides a definitive protocol for the structural assignment of Allyl 3,5,5-trimethylhexanoate, emphasizing the resolution of diastereotopic signals and the diagnostic coupling constants of the allyl moiety.
Chemical Context & Structure
To accurately assign the spectrum, we must first define the spin systems. The molecule consists of three distinct magnetic domains:
-
The Allyl System: A diagnostic spin system (A-M-X2 type) showing characteristic olefinic coupling.
-
The tert-Butyl Tail: A highly intense singlet serving as an internal integration reference.
-
The Chiral Backbone: The C3 methine creates a chiral environment, rendering the adjacent C2 and C4 methylene protons diastereotopic.
Molecular Structure & Numbering Scheme: (Note: Numbering is assigned for NMR interpretation convenience, not strict IUPAC priority)
Caption: Figure 1. Magnetic connectivity map of Allyl 3,5,5-trimethylhexanoate. Note the central chiral C3 position inducing complexity in C2 and C4.
Experimental Protocol
Objective: Obtain a high-resolution spectrum capable of resolving the allylic couplings (~1 Hz) and the diastereotopic methylene separation.
Materials:
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) v/v.
-
Why: CDCl3 prevents hydrogen bonding interactions that might broaden signals. TMS is essential for precise referencing of the tert-butyl group.
-
-
Sample Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Note: Avoid high concentrations (>30 mg) to prevent viscosity-induced line broadening, which obscures the fine allylic splitting.
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm (ensure full baseline capture).
-
Relaxation Delay (D1): ≥ 5.0 seconds.
-
Critical: The tert-butyl protons have long T1 relaxation times. A short D1 will lead to under-integration of the methyl signals relative to the allyl protons.
-
-
Scans (NS): 16 or 32 (sufficient for >98% purity).
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
Spectral Interpretation & Assignment
The spectrum should be analyzed in three distinct regions.
Region A: The Allyl System (Low Field, 4.5 – 6.0 ppm)
This region confirms the "Allyl" part of the ester. It is the most diagnostic region for successful esterification.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J in Hz) |
| 5.85 – 5.98 | ddt (Multiplet) | 1H | H-2' (-CH=) | Jtrans ≈ 17.2, Jcis ≈ 10.4, Jvic ≈ 5.7 |
| 5.31 | dq (or dd) | 1H | H-3'a (=CH trans) | Jtrans ≈ 17.2, Jgem ≈ 1.5 |
| 5.22 | dq (or dd) | 1H | H-3'b (=CH cis) | Jcis ≈ 10.4, Jgem ≈ 1.5 |
| 4.58 | dt (Doublet of Triplets) | 2H | H-1' (-O-CH2-) | Jvic ≈ 5.7, Jallylic ≈ 1.3 |
-
Analyst Note: The signal at 4.58 ppm is often described simply as a doublet (d). However, high-resolution instruments will reveal it as a doublet of triplets (dt) due to long-range coupling with the terminal alkene protons.
Region B: The Chiral Backbone (Mid Field, 1.1 – 2.4 ppm)
This is the most complex region. Due to the chiral center at C3, the protons at C2 and C4 are diastereotopic . They do not appear as simple doublets or triplets.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 2.35 & 2.15 | ABX Multiplets | 2H | H-2a, H-2b | Alpha-methylene. Distinct chemical shifts due to proximity to chiral C3. |
| 2.05 | Multiplet | 1H | H-3 | Methine proton. |
| 1.28 & 1.14 | ABX Multiplets | 2H | H-4a, H-4b | Gamma-methylene. Strongly diastereotopic. |
-
Mechanism: The C3 carbon is chiral (
). Consequently, the two protons on C2 are in magnetically distinct environments (pro- and pro- ). They couple to each other (geminal coupling, J ≈ 14-16 Hz) and to H-3 (vicinal coupling). This creates a complex pattern often mistaken for impurities.
Region C: The Methyl Groups (High Field, 0.8 – 1.0 ppm)
The high-intensity region used for calibration.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| 0.96 | Doublet | 3H | C3-Me | J ≈ 6.5 Hz. Coupled to H-3. |
| 0.89 | Singlet | 9H | t-Butyl | Characteristic sharp singlet. |
Self-Validation Workflow
To ensure the interpreted spectrum matches the target structure, follow this logic flow.
Caption: Figure 2. Step-by-step logic gate for validating the identity of Allyl 3,5,5-trimethylhexanoate.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] Hexanoic acid, 3,5,5-trimethyl- Mass and IR Spectra Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Allylic coupling constants).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Allylic Systems. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Application Note: Advanced Distillation and Purification Protocols for Allyl Isononanoate
Introduction & Scope
Allyl isononanoate (chemically defined as allyl 3,5,5-trimethylhexanoate) is a branched-chain unsaturated ester highly valued in the fragrance, cosmetic, and pharmaceutical industries for its distinct fruity and spicy organoleptic profile[1]. However, the synthesis of this compound via Fischer esterification leaves behind crude mixtures containing unreacted 3,5,5-trimethylhexanoic acid, acidic catalysts, and residual allyl alcohol.
Because allyl alcohol is a known hepatotoxin[2] and terminal alkenes are highly susceptible to thermal degradation, the purification of allyl isononanoate requires strict thermodynamic control. This application note details the physicochemical rationale and step-by-step methodologies for isolating ultra-high-purity allyl isononanoate using high-vacuum fractional distillation.
Physicochemical Profiling & Distillation Rationale
To design a successful purification workflow, the thermodynamic and structural properties of the target molecule must be established.
Table 1: Physicochemical Properties of Allyl Isononanoate
| Property | Value | Reference |
| Chemical Name | Allyl 3,5,5-trimethylhexanoate | [1] |
| CAS Registry Number | 71500-37-3 | [1],[3] |
| Molecular Formula | [4] | |
| Molecular Weight | 198.30 g/mol | [4] |
| Boiling Point (760 mmHg) | 208.00 – 210.00 °C | [1] |
| Specific Gravity (20 °C) | 0.8690 – 0.8760 | [1] |
| Refractive Index (20 °C) | 1.4290 – 1.4330 | [1] |
| Vapor Pressure (25 °C) | 0.042 mmHg | [1] |
| Flash Point (TCC) | 82.78 °C | [1] |
The Causality of Vacuum Distillation
Attempting to distill allyl isononanoate at atmospheric pressure (208–210 °C)[1] will result in catastrophic yield loss. At temperatures exceeding 150 °C, the terminal allyl group undergoes radical-induced auto-oxidation and polymerization[4]. Furthermore, any residual acid catalyst in the crude mixture will drive the reverse hydrolysis reaction at elevated temperatures.
To circumvent this, the distillation must be performed under high vacuum (e.g., 2.0–5.0 mmHg) to depress the boiling point to a safe thermal window (approx. 70–85 °C). Prior to distillation, an alkaline wash is mandatory to neutralize all acidic species, thereby preventing acid-catalyzed cleavage of the ester linkage during heating.
Process Workflow Diagram
Fig 1. Logical workflow for the purification of allyl isononanoate via vacuum distillation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process acceptance criteria are met.
Phase 1: Pre-Distillation Treatment (Neutralization & Drying)
-
Alkaline Wash: Transfer the crude synthesized allyl isononanoate to a jacketed reactor. Add an equal volume of 5% w/v aqueous sodium carbonate (
). Agitate at 300 rpm for 30 minutes.-
Causality: This neutralizes residual 3,5,5-trimethylhexanoic acid and acidic catalysts (e.g., p-TsOH), converting them into water-soluble sodium salts.
-
-
Phase Separation: Allow the mixture to settle for 60 minutes. Decant the lower aqueous layer. Wash the organic layer twice with deionized water.
-
Self-Validation Check: Test the pH of the final aqueous wash. It must be ≥ 7.0. If it is acidic, repeat Step 1.
-
-
Desiccation: Add anhydrous sodium sulfate (
) to the organic phase (approx. 5% w/w). Stir for 2 hours, then filter through a 0.45 µm PTFE membrane to remove the hydrated desiccant.
Phase 2: High-Vacuum Fractional Distillation
Equipment Setup: A glass fractional distillation unit equipped with a vacuum-jacketed Vigreux column (or structured Sulzer packing for industrial scale), a magnetic stirring heating mantle, a reflux divider, and a liquid nitrogen cold trap to protect the vacuum pump.
-
Vacuum Degassing (Fore-run Removal): Charge the dried crude ester into the distillation flask. Apply a moderate vacuum (50 mmHg) and gently heat the pot to 40 °C.
-
Causality: This step safely strips residual water and highly volatile impurities, specifically unreacted allyl alcohol (which boils at 97 °C at atmospheric pressure), preventing them from contaminating the main column.
-
-
Column Equilibration: Gradually increase the vacuum to 2.0 mmHg. Slowly increase the heating mantle temperature. Establish total reflux for 30 minutes to wet the column packing and establish a stable theoretical plate gradient.
-
Heads Collection (Light Fraction): Adjust the reflux ratio to 5:1. Collect the initial distillate boiling below 80 °C (at 2.0 mmHg). Discard or recycle this fraction, as it contains lower molecular weight aliphatic byproducts.
-
Heart Cut Collection (Main Fraction): Once the vapor temperature stabilizes at approximately 82–85 °C (at 2.0 mmHg), change the receiving flask. Adjust the reflux ratio to 2:1 to maximize throughput while maintaining separation efficiency.
-
Self-Validation Check: Monitor the refractive index of the distillate at-line. The heart cut must measure strictly between 1.4290 and 1.4330 at 20 °C[1].
-
-
Termination: Discontinue collection when the vapor temperature begins to drop or the pot temperature exceeds 120 °C. The residue in the pot contains heavy oligomers and must be discarded.
Quality Control & Analytical Validation
To ensure the purified allyl isononanoate meets pharmaceutical and cosmetic-grade standards, the following analytical validations must be performed on the final heart cut:
-
Gas Chromatography (GC-FID / GC-MS):
-
Acceptance Criteria: Allyl isononanoate purity ≥ 98.0%. Residual allyl alcohol must be ≤ 0.1%[3].
-
Causality: Regulatory bodies impose strict limits on allyl alcohol impurities in cosmetic ingredients[3]. In vivo, allyl esters can undergo enzymatic hydrolysis. Free allyl alcohol is rapidly oxidized by alcohol dehydrogenase (ADH) in the liver to form acrolein, a highly reactive electrophile that causes severe hepatotoxicity via glutathione (GSH) depletion and lipid peroxidation[2].
-
-
Acid Value Titration:
-
Acceptance Criteria: Acid Value ≤ 1.00 mg KOH/g[1].
-
Causality: Elevated acid values indicate incomplete pre-distillation neutralization or thermal hydrolysis during distillation. Free 3,5,5-trimethylhexanoic acid degrades the organoleptic profile (introducing a rancid note) and accelerates long-term product instability.
-
References
1.[1] The Good Scents Company. allyl 3,5,5-trimethyl hexanoate 2-propenyl 3,5,5-trimethylhexanoate. Retrieved from: 2. BenchChem. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate. Retrieved from: 3. OECD. Unclassified ENV/JM/MONO(2016)51 - OECD. Retrieved from: 4.[3] NORMAN Network. Update of the inventory of ingredients employed in cosmetic products - NORMAN Network. Retrieved from:
Sources
Troubleshooting & Optimization
Technical Support Center: Allyl 3,5,5-Trimethylhexanoate Synthesis
Ticket ID: EST-355-ALLYL-OPT Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Engineering of a Hindered Ester
Welcome to the Technical Support Center. You are likely here because your synthesis of Allyl 3,5,5-trimethylhexanoate is stalling at 60-70% conversion, or you are seeing discoloration (polymerization) in your final product.
This is not a standard "mix-and-stir" Fisher esterification. You are fighting two adversaries:
-
Steric Hindrance: The 3,5,5-trimethylhexanoic acid (TMHA) tail acts as a "neopentyl-like" bulky shield, slowing nucleophilic attack.
-
Azeotropic Complexity: Allyl alcohol forms a low-boiling azeotrope with water, making simple water removal difficult without losing your reactant.
Below are the resolved support tickets (FAQs) and a Gold-Standard Protocol designed to push your yield >90%.
Module 1: Troubleshooting Guides (Q&A)
Ticket #01: "My reaction rate is incredibly slow. Is the catalyst dead?"
Diagnosis: The issue is likely steric hindrance combined with insufficient reaction temperature, not catalyst deactivation.
Technical Insight:
The 3,5,5-trimethyl moiety creates significant steric bulk.[1] While the
Solution:
-
Switch Solvent: Use Toluene (bp 110°C) or Xylene (bp 140°C) as a solvent. The higher reflux temperature exponentially increases the rate constant (
). -
Catalyst Upgrade: If using Sulfuric Acid (
), switch to p-Toluenesulfonic Acid (p-TSA) . p-TSA is less oxidizing (reducing charring/color) and more soluble in organic entrainers.
Ticket #02: "Yield is stuck at ~65% despite long reflux times."
Diagnosis: You have hit Chemical Equilibrium , and your water removal strategy is failing.
Technical Insight:
Esterification is reversible (
Solution:
-
The Ternary Azeotrope: Use a Dean-Stark trap with Toluene . Toluene forms a ternary azeotrope with Water and Allyl Alcohol that separates into two phases upon cooling. The water layer is denser and traps out, while the toluene/allyl alcohol layer overflows back into the reactor.
-
Stoichiometry: Use a 1.2 to 1.5 molar excess of Allyl Alcohol. Even with a trap, some alcohol is lost to the water phase.
Ticket #03: "The product is turning yellow/brown and viscous."
Diagnosis: Radical Polymerization of the allyl group. Technical Insight: Allyl esters contain a terminal alkene. Under high heat and acid catalysis, they can undergo radical polymerization or oxidative degradation. This "gunk" lowers yield and complicates purification.
Solution:
-
Inhibitors: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 500-1000 ppm to the reaction pot before heating.
-
Atmosphere: Strictly run under Nitrogen (
) or Argon to exclude oxygen, which initiates radical chains.
Module 2: The "Gold Standard" Protocol
Objective: Synthesis of Allyl 3,5,5-trimethylhexanoate with >90% isolated yield.
Reagents & Setup
-
Reactants: 3,5,5-Trimethylhexanoic Acid (1.0 equiv), Allyl Alcohol (1.5 equiv).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA), 1.0 - 2.0 mol%.
-
Solvent: Toluene (Volume: 1.5x the volume of reactants).
-
Additives: BHT (0.1 wt% relative to Allyl Alcohol).
-
Apparatus: Round bottom flask, Dean-Stark trap (filled with Toluene), Reflux Condenser,
inlet.
Step-by-Step Methodology
-
Charge: In the flask, combine TMHA, Allyl Alcohol, p-TSA, BHT, and Toluene.
-
Inert: Purge the system with
for 10 minutes. Maintain a slow flow or static blanket. -
Reflux: Heat to vigorous reflux (Oil bath ~125-130°C). Ensure the solvent is condensing rapidly and the Dean-Stark trap is separating water.
-
Monitor: Continue reflux until water collection ceases (typically 4–8 hours).
-
Checkpoint: Check Acid Value (AV) of the pot. Target AV < 5 mg KOH/g.[2]
-
-
Workup:
-
Cool to room temperature.[3]
-
Wash organic phase with saturated
(removes unreacted acid and p-TSA). -
Wash with Brine (saturated NaCl).
-
Dry over
and filter.
-
-
Purification:
-
Remove Toluene via Rotary Evaporator.
-
Vacuum Distillation: Distill the crude oil under reduced pressure (e.g., 5-10 mbar). The bulky ester has a high boiling point; vacuum is essential to prevent thermal polymerization during purification.
-
Module 3: Data & Visualization
Comparative Efficiency: Catalyst & Solvent Systems
| System | Catalyst | Solvent | Temp (°C) | Water Removal | Typical Yield | Issues |
| Standard | None (Neat) | 90°C | None | 60-65% | Equilibrium limited, charring. | |
| Reactive Distillation | Excess Allyl Alcohol | 97°C | Distillation | 70-75% | Loss of Allyl Alcohol (Azeotrope). | |
| Gold Standard | p-TSA | Toluene | 115°C | Dean-Stark | 92-96% | High rate, clean product. |
| Low Temp | DCC/DMAP | DCM | 25°C | Chemical (Urea) | >95% | Expensive, difficult purification (Urea removal). |
Visualizing the Process Logic
Caption: Process flow for the Azeotropic Esterification of Allyl 3,5,5-trimethylhexanoate using a Dean-Stark trap to overcome equilibrium limitations.
References
-
Benchchem. (2025).[4] 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: Molecular Geometry and Conformational Analysis. Retrieved from
-
Ataman Kimya. (n.d.). 3,5,5-Trimethylhexanoic Acid Technical Data Sheet. Retrieved from
-
Liu, W., et al. (2019). Research Progress on Azeotropic Distillation Technology. Scientific Research Publishing. Retrieved from
-
Gantrade Corporation. (2018). Polymer Applications of Allyl Alcohol.[5][6] Retrieved from
-
Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry.[3] Retrieved from
Sources
Technical Support Center: Hydrolysis Stability & Troubleshooting of Branched Chain Allyl Esters
Welcome to the Technical Support Center for branched chain allyl esters. This resource is engineered for drug development professionals, polymer chemists, and synthetic researchers who require precise control over ester hydrolysis. Branched allyl esters present unique kinetic behaviors due to the interplay between the electronic properties of the allyl double bond and the steric bulk of branched aliphatic chains.
This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you predict, control, and validate the stability of your compounds.
Part 1: Fundamental Mechanisms & Causality (FAQs)
Q1: Why does the hydrolysis rate of my branched allyl ester prodrug deviate so significantly from its linear counterpart?
A: The deviation is fundamentally driven by steric retardation. In both chemical (alkaline/acidic) and enzymatic hydrolysis, the rate-determining step is the nucleophilic attack on the ester's carbonyl carbon[1]. Branched chains at the
Q2: How does branching specifically affect enzymatic prodrug activation in human plasma? A: Human carboxylesterases (hCE1 and hCE2) exhibit strict, yet opposing, substrate specificities based on steric geometry. hCE1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol group, while hCE2 prefers the inverse[2]. If your allyl ester features a highly branched, bulky alcohol moiety, it will poorly fit the hCE1 catalytic pocket. For example, shifting from a linear 4-methylpentyl ester to a branched 1-methylpentyl ester can reduce the hCE1-mediated hydrolysis rate by up to 10-fold[2].
Q3: Can specialized esterases overcome the steric shielding of highly branched allyl groups?
A: Yes. While standard lipases struggle with bulky esters, specific esterases possessing a GGG(A)X motif in their oxyanion binding pocket exhibit remarkable tolerance for steric bulk. For instance, Bacillus subtilis esterase (BS2) can rapidly cleave allyl esters (often within 30 minutes) because the
Part 2: Experimental Troubleshooting Guide
Issue 1: Unpredictable or Non-Linear Degradation in Aqueous Stability Assays
Symptom: Your kinetic data shows an initial rapid degradation followed by an artificial plateau, or replicate standard deviations are unacceptably high. Causality: Highly branched allyl esters, particularly those with long aliphatic chains, possess extreme hydrophobicity. In aqueous buffer systems (e.g., pH 7.4), these compounds often exceed their critical micelle concentration (CMC) or precipitate out of solution. The formation of micelles effectively shields the ester core from the aqueous environment, artificially increasing apparent stability[4]. Solution:
-
Introduce a biologically compatible co-solvent (e.g., 5% DMSO or acetonitrile) to ensure complete solubility.
-
Conduct a concentration-dependent kinetic study to confirm that the hydrolysis rate remains independent of the initial substrate concentration (pseudo-first-order kinetics).
Issue 2: Incomplete Palladium-Catalyzed Deprotection
Symptom: You are using a branched allyl ester as a protecting group in organic synthesis, but standard palladium-catalyzed deprotection (e.g.,
-
Switch to a less sterically demanding ligand system or a mixed donor 'P,X' ligand.
-
Elevate the reaction temperature to overcome the activation energy barrier imposed by the steric clash.
Part 3: Quantitative Data Summary
The table below summarizes the relative hydrolysis metrics of various ester substrates to highlight the impact of steric hindrance and the allyl double bond.
| Substrate Type | Esterase / Matrix | Relative Hydrolysis Metric | Key Observation | Reference |
| Allyl Acetate (Linear) | BS2 Esterase | Quantitative in < 30 min | Fast cleavage due to double bond. | [3] |
| Allyl Octanoate (Linear) | CAL-A Lipase | 24 - 72 hours | Slower cleavage with longer acyl chains. | [3] |
| Diphenylmethyl Ester (Sterically Hindered) | BS2 Esterase | < 10% in 2 hours | Severe steric retardation. | [3] |
| 4-Methylpentyl Ester (Linear Alcohol) | hCE1 | Baseline Rate (1x) | Favorable binding pocket fit. | [2] |
| 1-Methylpentyl Ester (Branched Alcohol) | hCE1 | 0.1x (10x slower) | Steric clash reduces catalytic efficiency. | [2] |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Self-Validating Kinetic Assay for Esterase-Mediated Hydrolysis
This protocol ensures that extraction efficiency and spontaneous chemical hydrolysis are independently validated, providing trustworthy enzymatic kinetic data.
Step 1: Substrate Preparation & Control Setup
-
Dissolve the branched allyl ester in DMSO to a stock concentration of 10 mM.
-
Prepare the working solution by diluting the stock to 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 5% DMSO (to prevent micelle formation).
-
Validation Check: Prepare a parallel "Buffer Control" (no enzyme) to quantify spontaneous chemical hydrolysis[4].
Step 2: Matrix Incubation
-
Pre-warm 900 µL of the biological matrix (e.g., human plasma or recombinant hCE1 in buffer) to 37°C in a shaking incubator.
-
Initiate the reaction by adding 100 µL of the working solution (final substrate concentration: 10 µM).
-
Continuously shake at 300 rpm.
Step 3: Quenching & Extraction (Self-Validating Step)
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), remove a 50 µL aliquot.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (IS).
-
Validation Check: The IS must be added with the quench solvent. Consistent IS peak areas across all time points validate that the extraction recovery is uniform and independent of the hydrolysis kinetics.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 4: LC-MS/MS Quantification
-
Transfer the supernatant to an autosampler vial.
-
Analyze the disappearance of the parent ester and the appearance of the corresponding carboxylic acid using MRM transitions.
-
Calculate the half-life (
) using the pseudo-first-order rate equation: .
Part 5: Visualizations
Mechanistic Pathways of Cleavage
Mechanistic pathways of branched allyl ester cleavage and steric bottlenecks.
Troubleshooting Workflow
Decision tree for troubleshooting inconsistent hydrolysis rates in branched esters.
References
1.[3] "Enzymatic Removal of Carboxyl Protecting Groups. III. Fast Removal of Allyl and Chloroethyl Esters by Bacillus subtilis Esterase (BS2)." The Journal of Organic Chemistry - ACS Publications. 3 2.[2] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." PubMed. 2 3.[1] "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." ChemRxiv. 1 4.[4] "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." PMC. 4 5.[5] "Structure-Based Rationale for Selectivity in the Asymmetric Allylic Alkylation of Cycloalkenyl Esters Employing the Trost Ligand." Account.5
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
Technical Support Center: Sterically Hindered Esterification
Topic: Catalyst Selection & Troubleshooting for Difficult Substrates Status: Active Maintainer: Senior Application Science Team
Introduction: Breaking the "Steric Wall"
Welcome to the technical support hub for advanced esterification. If you are here, you have likely failed with a standard Fischer esterification (
Sterically hindered esterification (e.g., coupling tertiary alcohols,
This guide provides a decision matrix, troubleshooting workflows, and validated protocols to navigate these challenging couplings.
Catalyst Selection Matrix
User Question: Which method should I choose for my specific substrate?
Scientist's Answer: Do not default to Steglich. Use the table below to select the reagent based on your substrate's fragility and steric bulk.
| Method | Reagents | Best For... | Critical Limitation |
| Steglich | DCC/EDC + DMAP | Moderately hindered, robust substrates. | N-acylurea formation (side reaction) dominates if reaction is slow.[1] |
| Yamaguchi | 2,4,6-TCBC + DMAP | The Gold Standard. Macrolactones, hindered secondary alcohols. | Requires basic conditions; risk of racemization ( |
| Shiina | MNBA + DMAP | Acid-sensitive or thermally labile substrates; very hindered tertiary alcohols. | MNBA is more expensive than TCBC; requires strict anhydrous conditions. |
| Ishihara | Hf(OTf) | "Green" Chemistry. Equimolar acid/alcohol; acid-sensitive protecting groups. | Slower kinetics for extremely bulky tertiary alcohols compared to Shiina. |
Decision Logic Pathway
Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate constraints.
Troubleshooting & FAQs
Module A: The Steglich Stall (N-Acylurea Formation)
Q: I am using DCC/DMAP. The starting material is consumed, but I isolated a urea byproduct instead of my ester. Why?
A: You have encountered the 1,3-acyl migration .[1] When steric hindrance slows down the attack of the alcohol on the O-acylisourea intermediate, the intermediate rearranges intramolecularly to form an unreactive N-acylurea.
Corrective Actions:
-
Switch Solvent: Change from THF to DCM (Dichloromethane) . THF promotes the rearrangement; DCM suppresses it [1].
-
Add Acid: Add a catalytic amount of p-TSA (p-Toluenesulfonic acid) or DMAP·HCl . Protonating the isourea nitrogen prevents the migration, forcing the reaction toward the active ester [1].[2]
-
Switch Reagent: If the alcohol is tertiary, Steglich is often thermodynamically incapable. Switch to Shiina (MNBA) .
Module B: Yamaguchi Yield Issues
Q: My Yamaguchi reaction (TCBC/DMAP) yields are stuck at 40-50%. I see unreacted acid chloride.
A: This is likely a "Mixed Anhydride Stability" issue. The Yamaguchi reaction proceeds via a mixed anhydride formed between your carboxylic acid and the 2,4,6-trichlorobenzoyl group.[3][4]
Troubleshooting Checklist:
-
Temperature Control: The mixed anhydride formation (Step 1) should be done at room temperature , but the alcohol addition/DMAP attack (Step 2) often requires reflux (toluene, 100°C) for hindered substrates to overcome the activation energy.
-
Stoichiometry: Ensure you are using excess DMAP (2-3 equiv) . DMAP is not just a catalyst here; it forms the reactive N-acylpyridinium species.[5] If DMAP is consumed by trace acid, the reaction stops.
-
Order of Addition: Do not mix everything at once.
-
Step 1: Acid + TCBC + Et3N (Form anhydride).
-
Step 2: Add Alcohol + DMAP (slow addition if cyclizing).
-
Module C: Racemization
Q: My
A: This is caused by the basicity of DMAP/Et3N promoting enolization of the activated ester.
Corrective Actions:
-
Use Shiina (MNBA): The Shiina protocol typically operates under milder conditions than Yamaguchi, reducing epimerization risk [2].
-
Switch to Lewis Acid (Sc(OTf)
): If your substrate tolerates it, use Scandium Triflate. It is non-basic and preserves -stereocenters [3].
Advanced Experimental Protocols
Protocol 1: Yamaguchi Esterification (Standard for Hindered Substrates)
Best for: Macrolactonization, hindered secondary alcohols.
Reagents:
-
Carboxylic Acid (1.0 equiv)[6]
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Alcohol (1.0 - 3.0 equiv)
-
DMAP (2.0 - 3.0 equiv)
-
Solvent: Toluene (anhydrous)
Workflow:
-
Activation: Dissolve Carboxylic Acid and
in THF or Toluene. Add TCBC dropwise at 0°C. Stir at RT for 1-2 hours. Checkpoint: A white precipitate ( ) will form. -
Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere. Remove solvent and redissolve the mixed anhydride in Toluene.
-
Coupling: Add the DMAP and Alcohol to the mixed anhydride solution.
-
Reaction: Heat to reflux (or 80°C) for 4–12 hours.
-
Workup: Quench with saturated
. Wash with to remove byproducts.
Protocol 2: Shiina Esterification (MNBA Method)
Best for: Acid-sensitive substrates, tertiary alcohols, preventing racemization.
Reagents:
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.1 equiv)
-
DMAP (0.1 - 2.0 equiv, substrate dependent)
- (2.0 equiv)
-
Solvent: DCM or Toluene[4]
Workflow:
-
Dissolve MNBA and Carboxylic Acid in DCM at RT.
-
Add
and stir for 10 minutes to form the active species. -
Stir at Room Temperature for 12 hours. (Heating is rarely required, which protects chiral centers).
-
Purification: The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by washing with saturated
.
Protocol 3: Green Lewis Acid Catalysis (Ishihara/Yamamoto)
Best for: Atom economy, protecting group tolerance.
Reagents:
-
Hafnium(IV) chloride (
) or Scandium Triflate ( ) (1-5 mol%) -
Solvent: Toluene/Xylene
Workflow:
-
Mix Acid (1.0 equiv) and Alcohol (1.0 equiv) in Toluene.
-
Add catalyst (
is often preferred for stability). -
Reflux with a Dean-Stark apparatus or molecular sieves to remove water.
-
Note: This is a direct condensation.[6][8][9][10] The driving force is the removal of water [4].
Mechanistic Visualization
Understanding the "Activated Intermediate" is key to troubleshooting.
Figure 2: The Yamaguchi mechanism. Note that DMAP attacks the Mixed Anhydride to form the highly reactive N-Acylpyridinium species. If DMAP is absent or poisoned, the reaction stalls at the Mixed Anhydride.
References
-
Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Shiina, I., et al. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride.[11][12][13] Chemistry Letters, 31(3), 286-287.
-
Ishihara, K., et al. (2000).[10] Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts.[6][10][14] Science, 290(5494), 1140-1142.[10] [10]
-
Inanaga, J., et al. (1979).[3][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3][11] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. grokipedia.com [grokipedia.com]
- 6. scilit.com [scilit.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 9. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 10. Direct condensation of carboxylic acids with alcohols catalyzed by Hafnium(IV) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Isononanoate Synthesis
Welcome to the Technical Support Center for isononanoate synthesis. This guide is specifically engineered for researchers, chemical scientists, and drug development professionals. Here, we address the thermodynamic and kinetic barriers inherent in the esterification of highly branched carboxylic acids and provide self-validating methodologies to optimize your conversion rates.
Core Principles: The Challenge of Steric Hindrance
Isononanoic acid is an essential industrial intermediate, predominantly composed of the highly branched isomer 3,5,5-trimethylhexanoic acid [1][2]. While this branching imparts exceptional thermal stability and unique sensory properties to its derivatives (such as the emollient "silk oil," isononyl isononanoate)[2][3], it also creates a massive kinetic hurdle. The bulky methyl groups create a steric pocket around the carboxylate carbon, severely restricting the approach of nucleophiles (alcohols) during esterification[1][4].
To achieve conversion rates approaching >98%, scientists must precisely manipulate thermodynamics (water removal) and kinetics (catalyst selection and temperature)[1][3].
Diagnostic Workflow
Before adjusting your reaction parameters, utilize the following decision matrix to isolate the root cause of your stalled esterification.
Caption: Diagnostic workflow for troubleshooting esterification conversion rates.
Troubleshooting FAQs: Mechanistic Causality
Q1: My synthesis of isononyl isononanoate plateaus at 65-70% conversion despite extended heating. Why does the reaction stop? Causality: Esterification is a reversible, equilibrium-limited reaction. As the reaction proceeds, water accumulates as a byproduct. According to Le Chatelier's principle, this accumulation increases the rate of the reverse reaction (hydrolysis) until it matches the forward reaction, stalling your conversion. Solution: You must actively break the equilibrium. Implement a Dean-Stark apparatus using an azeotropic entrainer like anhydrous toluene[3]. For higher-boiling systems, applying a controlled vacuum (-0.05 to -0.1 MPa) effectively strips water from the reaction matrix, driving the equilibrium toward the ester product[5].
Q2: I am using standard sulfuric acid as a catalyst, but the reaction is excessively slow and yields dark, oxidized byproducts. What is the mechanistic issue? Causality: The beta-carbon branching of 3,5,5-trimethylhexanoic acid creates significant steric hindrance, raising the activation energy required for the alcohol's nucleophilic attack[1][4]. While sulfuric acid is a strong proton source, the elevated temperatures required to overcome this steric barrier cause sulfuric acid to act as an oxidizing agent, leading to charring and catalyst deactivation. Solution: Switch to a highly effective, non-oxidizing homogeneous catalyst such as p-Toluenesulfonic acid (p-TsOH), sulfamic acid, or sodium bisulfate[2][3]. For the synthesis of polyol esters, stannous oxide at 140–160 °C is highly recommended[5]. Alternatively, for environmentally sustainable "green" cosmetics, biocatalysis using specialized lipases can achieve conversion under mild conditions without side reactions[6].
Q3: When synthesizing polyol esters (e.g., pentaerythritol tetraisononanoate), why do the final hydroxyl groups fail to convert? Causality: The sequential esterification of polyhydric alcohols becomes increasingly sterically hindered with each added isononanoate chain. The final hydroxyl group is deeply shielded by the bulky 3,5,5-trimethylhexyl chains of the previously attached esters, drastically reducing the probability of a successful collision[5]. Solution: Stoichiometric control is critical. Employ a molar excess of isononanoic acid (e.g., a 1:4.2 ratio for a tetra-ester) to increase the collision frequency and force the final esterification step[5]. The excess acid can later be neutralized and removed via vacuum distillation.
Self-Validating Experimental Protocol: Synthesis of Isononyl Isononanoate
This protocol utilizes a self-validating system: by calculating the theoretical yield of water based on the limiting reagent, the reaction's progress and ultimate conversion rate can be definitively tracked in real-time without relying solely on post-reaction chromatography.
Materials & Reagents:
-
Isononanoic Acid (≥98%)[3]
-
Isononyl Alcohol (INA, ≥98%)[3]
-
p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)[3]
-
Anhydrous Toluene (Entrainer)[3]
Step-by-Step Methodology:
-
Theoretical Calculation: Calculate the exact moles of your limiting reagent. Multiply by 18.015 g/mol to determine the theoretical mass (and volume, ~1 g/mL) of water expected at 100% conversion.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with nitrogen to prevent oxidation at high temperatures[5].
-
Reagent Charging: Charge the reactor with a 1:1.05 molar ratio of isononanoic acid to isononyl alcohol. Add 1.5 wt% p-TSA catalyst and 15-20% v/v toluene[2][3].
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110–130 °C). The toluene-water azeotrope will vaporize, condense, and separate in the Dean-Stark trap.
-
Real-Time Validation: Monitor the aqueous phase accumulating in the trap. The reaction is complete only when the collected water volume matches your theoretical calculation from Step 1 and ceases to increase.
-
Purification: Cool the mixture, neutralize the p-TSA with 5% aqueous sodium bicarbonate, wash with brine, dry over anhydrous sodium sulfate, and isolate the ester via reduced-pressure distillation[3].
Quantitative Optimization Data
The following table summarizes the impact of specific parameter adjustments on the conversion rate of sterically hindered isononanoate synthesis.
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Expected Conversion | Mechanistic Rationale |
| Water Removal | Reflux without trap | Dean-Stark with Toluene | > 98% | Prevents hydrolysis by shifting equilibrium[3] |
| Catalyst Type | Sulfuric Acid (H₂SO₄) | p-TsOH or Stannous Oxide | 95 - 99% | Strong protonation without oxidative degradation[2][5] |
| Stoichiometry | 1:1 Molar Ratio | 1.05:1 (Alcohol:Acid) | > 98% | Overcomes late-stage steric hindrance via mass action[5] |
| Temperature | 80 - 100 °C | 130 - 160 °C (Vacuum) | 90 - 95% | Provides necessary activation energy for bulky nucleophiles[5] |
Kinetic Pathway & Steric Considerations
Understanding the molecular interactions is vital for troubleshooting. The diagram below illustrates how optimized catalysis overcomes the inherent structural barriers of the isononanoate backbone.
Caption: Mechanistic pathway overcoming steric hindrance in isononanoate synthesis.
References
-
Title: Biocatalytic solutions to cyclomethicones problem in cosmetics Source: PMC (NIH) URL: [Link]
-
Title: Method for preparing isononanoic acid from mixed isooctene Source: Patsnap / Eureka URL: [Link]
Sources
- 1. Isononanoic acid, sodium salt | 84501-72-4 | Benchchem [benchchem.com]
- 2. Method for preparing isononanoic acid from mixed isooctene - Eureka | Patsnap [eureka.patsnap.com]
- 3. Isononyl Alcohol (INA) Reagent|High-Purity C9 Alcohol [benchchem.com]
- 4. Isononanoic acid, sodium salt | 84501-72-4 | Benchchem [benchchem.com]
- 5. Pentaerythritol tetraisostearate | 62125-22-8 | Benchchem [benchchem.com]
- 6. Biocatalytic solutions to cyclomethicones problem in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Allyl 3,5,5-trimethylhexanoate vs. Allyl Hexanoate
Executive Summary: The "Flash" vs. The "Foundation"
In the architecture of fruity accords, particularly pineapple and exotic tropical complexes, allyl esters are indispensable.[1] However, the selection between Allyl Hexanoate and Allyl 3,5,5-trimethylhexanoate represents a choice between immediate impact and structural longevity.
-
Allyl Hexanoate (The Flash): The industry standard for "ripe pineapple." It provides an explosive, diffusive top note but suffers from poor substantivity (< 1 hour).[1]
-
Allyl 3,5,5-trimethylhexanoate (The Foundation): A sterically hindered, branched ester. It offers a heavier, spicy-fruity profile with significantly enhanced tenacity and hydrolytic stability, making it suitable for aggressive media (e.g., bleach, high-pH detergents) where the hexanoate fails.
This guide analyzes the physicochemical divergence between these two molecules and provides protocols for validating their performance in formulation.
Physicochemical Profile & Structure-Property Relationships
The functional differences between these molecules are dictated by their steric architecture.
Comparative Data Table
| Property | Allyl Hexanoate (Standard) | Allyl 3,5,5-trimethylhexanoate (Specialty) | Impact on Application |
| CAS Number | 123-68-2 | 71500-37-3 | Regulatory ID |
| Molecular Structure | Linear/Flexible Chain ( | Branched/Bulky Chain ( | Volatility & Stability |
| Molecular Weight | 156.22 g/mol | 198.30 g/mol | Heavier molecule = Lower volatility |
| Vapor Pressure (25°C) | ~0.68 mmHg | ~0.04 mmHg | 3,5,5-TMH is ~17x less volatile |
| logP (Predicted) | ~3.1 | ~3.8 - 4.2 | 3,5,5-TMH is more hydrophobic (better substantivity) |
| Odor Character | Sweet, Fresh Pineapple, Juicy | Fruity, Spicy, Fatty, Waxy, Metallic nuance | 3,5,5-TMH adds depth/bottom notes |
| Substantivity | Top Note (< 1 Hour) | Heart/Base Note (6-12 Hours) | Longevity on skin/fabric |
Structural Logic
-
Allyl Hexanoate: Possesses a linear hexanoate tail. This allows for rapid volatilization and "lift," but leaves the ester bond vulnerable to hydrolysis by water and enzymes.
-
Allyl 3,5,5-trimethylhexanoate: Features a neo-structure (quaternary carbon at position 3). The bulky methyl groups create a "steric shield" around the ester linkage. This drastically reduces the rate of hydrolysis, allowing this molecule to survive in high-pH environments (soaps, bleaches) where Allyl Hexanoate would degrade into Allyl Alcohol (garlic odor) and Hexanoic Acid (cheesy odor).
Olfactory Profile Analysis
While both share the "Allyl" signature (often described as galbanum-like or metallic pineapple), their temporal performance differs.
Sensory Trajectory Diagram
Figure 1: Temporal evaporation trajectory comparing the flash release of Allyl Hexanoate vs. the linear release of Allyl 3,5,5-trimethylhexanoate.
Descriptive Analysis[3][4]
-
Allyl Hexanoate: Pure, edible fruit. Reminiscent of canned pineapple juice. It provides the "sparkle" in a fragrance top note.[1]
-
Allyl 3,5,5-trimethylhexanoate: A "darker" fruit. It lacks the juicy transparency of the hexanoate. Instead, it offers a fatty, slightly metallic, and spicy character reminiscent of the skin of the pineapple rather than the flesh. It bridges the gap between fruity top notes and woody/musk base notes.
Experimental Protocols
To validate these claims in your own lab, use the following protocols. These are designed to test both Substantivity and Stability .
Protocol A: Accelerated Stability Testing (High pH)
Objective: Determine suitability for functional perfumery (e.g., bleach cleaners, soap).
-
Preparation: Prepare a 0.5% solution of each material in a High pH Base (pH 10.5 unfragranced liquid detergent).
-
Incubation: Store samples at 45°C for 4 weeks (accelerated aging).
-
Evaluation:
-
Control: Freshly prepared samples at 4°C.
-
Sensory: Panelists (n=5) evaluate for "Off-notes" (Cheesy/Sour indicates hydrolysis).
-
Analytical: GC-MS extraction (SPME) to quantify remaining ester %.
-
Expected Result:
-
Allyl Hexanoate:[1][2][3][4][5][6][7][8] Significant degradation. Detectable formation of Hexanoic acid (rancid/sour note).
-
Allyl 3,5,5-TMH: >90% recovery. Minimal olfactory change due to steric hindrance.
Protocol B: Comparative Evaporation (Tenacity) Workflow
Figure 2: Standardized substantivity evaluation workflow.
Application Guidelines
Based on the physicochemical and sensory data, the following application logic applies:
| Application | Recommended Material | Rationale |
| Fine Fragrance (Top) | Allyl Hexanoate | Needs high impact and "lift" to convey immediate freshness.[1] |
| Fine Fragrance (Heart) | Allyl 3,5,5-TMH | Use to extend the pineapple theme into the dry-down without reapplying top notes. |
| Bar Soap / Detergent | Allyl 3,5,5-TMH | High pH stability is required. Allyl Hexanoate will hydrolyze and smell sour. |
| Bleach Cleaners | Allyl 3,5,5-TMH | Extreme oxidative and pH stability required. |
| Fabric Softener | Allyl 3,5,5-TMH | Hydrophobicity (logP ~4) ensures deposition on fabric fibers; Hexanoate is too water-soluble/volatile. |
Formulation Tip: The "Accord Trick"
Do not view these as mutually exclusive. A modern "Linear Pineapple" accord often uses:
-
10 parts Allyl Hexanoate (for the initial blast)
-
2 parts Allyl 3,5,5-trimethylhexanoate (to anchor the fruitiness)
-
1 part Allyl Cyclohexyl Propionate (for green/waxy continuity)
This combination creates a "holographic" fruit note that starts bright and remains perceptible for hours.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31266, Allyl hexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]
-
The Good Scents Company. Allyl hexanoate Odor and Properties. Retrieved from [Link]
-
The Good Scents Company. Allyl 3,5,5-trimethyl hexanoate Odor and Properties. Retrieved from [Link]
-
Perfumer & Flavorist. Allyl Fragrance and Flavor Ingredients—From Floral-Rosy to Green Onion. Retrieved from [Link]
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allyl hexanoate 123-68-2 [perflavory.com]
- 4. allyl 3,5,5-trimethylhexanoate | 71500-37-3 [chemnet.com]
- 5. Is Allyl Hexanoate Safe? A Look At Properties And Potential Risks [chemicalbull.com]
- 6. Allyl hexanoate CAS#: 123-68-2 [m.chemicalbook.com]
- 7. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. allyl 3,5,5-trimethyl hexanoate, 71500-37-3 [thegoodscentscompany.com]
Olfactory threshold Allyl 3,5,5-trimethylhexanoate vs Ethyl butyrate
Allyl 3,5,5-trimethylhexanoate vs. Ethyl Butyrate
Executive Summary
In the formulation of fruit accords—specifically pineapple, exotic, and berry profiles—Ethyl Butyrate and Allyl 3,5,5-trimethylhexanoate represent two distinct functional classes of ester.
-
Ethyl Butyrate (The Sprinter): A high-volatility "top note" providing immediate, diffusive lift. It is the industry standard for "fresh" fruitiness but lacks tenacity.[1]
-
Allyl 3,5,5-trimethylhexanoate (The Anchor): A hydrophobic, branched-chain allyl ester acting as a "heart-to-base" modifier. It offers substantivity, metallic/galbanum nuances, and profound depth, fixing the volatile top notes of lighter esters.
This guide analyzes their physicochemical properties, olfactory thresholds, and experimental characterization to assist researchers in optimizing release profiles for drug development (masking agents) and sensory applications.
Physicochemical Profile & Molecular Architecture[1][2]
The distinct olfactory performance of these two compounds is dictated by their molecular weight, hydrophobicity (LogP), and vapor pressure.
| Property | Ethyl Butyrate | Allyl 3,5,5-trimethylhexanoate | Functional Implication |
| CAS Number | 105-54-4 | 71500-37-3 | Identity verification.[2][3] |
| Molecular Structure | Linear, short-chain ester | Branched, unsaturated allyl ester | Steric bulk affects receptor fit.[2] |
| Molecular Weight | 116.16 g/mol | 198.30 g/mol | ATMH is ~70% heavier, reducing volatility.[2] |
| LogP (Hydrophobicity) | ~1.85 | ~3.80 | ATMH partitions strongly into lipid phases (cell membranes/receptors).[1][2] |
| Vapor Pressure (25°C) | ~12.8 mmHg | ~0.04 mmHg | Critical Differentiator: EB is ~300x more volatile.[1][2] |
| Water Solubility | Poor (~6 g/L) | Insoluble | EB has higher aqueous bioavailability for headspace release.[1][2] |
Olfactory Performance & Threshold Data
2.1 Odor Character[2][3][4][5][6]
-
Ethyl Butyrate: Ethereal, diffusive, ripe banana, pineapple, tutti-frutti. It provides the "juicy" initial impact but fades rapidly.[1][2]
-
Allyl 3,5,5-trimethylhexanoate: Complex, waxy, metallic, pineapple skin, green/galbanum nuances. The "allyl" moiety imparts a characteristic pungency that cuts through base notes.[1][2]
2.2 Comparative Thresholds
While Ethyl Butyrate is a standard reference, Allyl 3,5,5-trimethylhexanoate is a high-impact specialty material.
| Metric | Ethyl Butyrate | Allyl 3,5,5-trimethylhexanoate | Note |
| Odor Detection Threshold (Air) | 0.04 – 0.1 ppb | ~0.5 – 2.0 ppb (Est) | EB is easier to detect in air due to sheer volatility.[2] |
| Odor Detection Threshold (Water) | ~1 ppb | < 0.1 ppb (Est) | ATMH's high hydrophobicity drives it out of water, potentially lowering the threshold.[2] |
| Odor Value (OV) | High (due to VP) | Moderate (due to VP) | EB dominates the headspace; ATMH dominates the dry-down.[1][2] |
| Substantivity (Blotter) | < 1 Hour | > 48 Hours | ATMH provides long-lasting "fruitiness."[1][2] |
*Note: Exact public threshold data for CAS 71500-37-3 is limited.[1] Values are estimated based on structural analogs (Allyl Hexanoate and Allyl Cyclohexyl Propionate).
Mechanistic Insight: Structure-Odor Relationship (SOR)[2]
The interaction between these molecules and olfactory receptors (ORs) follows two distinct pathways, visualized below.
Figure 1: Comparative binding kinetics.[1][2] Ethyl Butyrate relies on high mass transfer (volatility) to saturate receptors quickly.[1] Allyl 3,5,5-TMH relies on strong hydrophobic interaction (lipophilicity) with the receptor pocket, resulting in a lingering signal.
Experimental Protocol: Determination of Odor Thresholds
To objectively validate these values in a lab setting, use the ASTM E679 standard (Forced-Choice Ascending Concentration Series).
4.1 Methodology Workflow
Figure 2: Workflow for ASTM E679 Standard Practice.
4.2 Step-by-Step Protocol
-
Solvent Selection: Use odor-free water for Ethyl Butyrate.[1][2] For the hydrophobic Allyl 3,5,5-TMH, use a solvent like Ethanol or Propylene Glycol for the initial stock, then dilute into water (ensuring dispersion) or use an air-dilution olfactometer.
-
Stock Solution: Prepare a 1000 ppm stock solution of each ester.
-
Dilution Series: Create a geometric series (e.g., dilution factor of 3).
-
Presentation: Present three sniff ports (or cups) to the panelist. Two contain the blank (solvent only), one contains the diluted sample.[2]
-
Task: The panelist must identify the "odd" sample.
-
Analysis: Calculate the Best Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the next higher concentration correctly identified.
Application in Drug Development & Sensory Science
-
Flavor Masking: Ethyl Butyrate is excellent for immediate masking of bitter APIs (Active Pharmaceutical Ingredients) in oral solutions but fails in aftertaste coverage.[1]
-
Sustained Release: Allyl 3,5,5-trimethylhexanoate should be used in chewable tablets or gums where prolonged flavor release is required to mask lingering metallic API tastes.
-
Synergy: A 10:1 ratio of Ethyl Butyrate to Allyl 3,5,5-TMH creates a "complete" pineapple profile—delivering both the initial "fresh fruit" burst and the lasting "fleshy" body.[2]
References
-
ASTM International. (2019).[1][2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][2] West Conshohocken, PA.[1] Link
-
Leffingwell & Associates. (n.d.).[1][2] Odor Detection Thresholds in Water (ppb).[1][2] Leffingwell.com.[1][2] Link
-
PubChem. (2024).[1][2][7] Allyl 3,5,5-trimethylhexanoate (Compound Summary).[2][8][9][10] National Library of Medicine.[1][2] Link
-
The Good Scents Company. (2024).[1][2] Ethyl Butyrate Odor Profile and Data.[1][3][11][12]Link[2]
-
Nagata, Y. (2003).[1][2] Measurement of Odor Threshold by Triangle Odor Bag Method.[1][2][13] Japan Ministry of the Environment.[1][2] Link
Sources
- 1. ethyl butyrate, 105-54-4 [thegoodscentscompany.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. allyl 3,5,5-trimethyl hexanoate, 71500-37-3 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. cetjournal.it [cetjournal.it]
- 6. US20100248390A1 - Compositions and methods for identifying ligands of odorant receptors - Google Patents [patents.google.com]
- 7. Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fragrance University [fragranceu.com]
- 9. paulaschoice.fr [paulaschoice.fr]
- 10. paulaschoice-eu.com [paulaschoice-eu.com]
- 11. scribd.com [scribd.com]
- 12. fraterworks.com [fraterworks.com]
- 13. env.go.jp [env.go.jp]
Spectroscopic Differentiation of Isononyl Esters: A Comparative Analytical Guide
Mechanistic Overview: The Analytical Challenge
The analytical differentiation of isononyl esters is a critical mandate in modern materials science, regulatory compliance, and pharmaceutical formulation. Historically, diisononyl phthalate (DINP) dominated as a primary plasticizer. However, stringent toxicological regulations have catalyzed a massive industry shift toward non-phthalate alternatives such as diisononyl adipate (DINA), the cycloaliphatic DINCH, and cosmetic-grade monoesters like isononyl isononanoate[1].
The fundamental analytical challenge lies in the "isononyl" moiety itself. It is not a single linear alkyl chain, but rather a complex mixture of highly branched C9 isomers (predominantly dimethylheptanols and methyloctanols) derived from the oxo process of octenes[2]. Because the alkyl chains are virtually identical across these different product classes, standard chromatographic retention times often overlap or present as broad, unresolved isomeric "humps"[3]. Therefore, definitive identification requires orthogonal spectroscopic interrogation of the ester's core structural moiety.
Spectroscopic Differentiation Strategies
To objectively compare and differentiate these esters, we rely on three primary spectroscopic pillars: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
A. ¹H-NMR Spectroscopy (Core Structural Elucidation)
¹H-NMR is the non-destructive gold standard for this application. Because the highly branched isononyl chains present as a broad, complex multiplet between 0.8 and 1.6 ppm, differentiation relies on the downfield signals of the core structure[4].
-
DINP (Aromatic Core): Exhibits distinct, highly deshielded aromatic protons at 7.50–7.70 ppm due to the anisotropic effect of the phthalate ring[5].
-
DINCH (Cycloaliphatic Core): Lacks aromatic protons entirely. Instead, it presents a complex, overlapping multiplet from the cyclohexane ring protons between 1.00–2.00 ppm[4].
-
DINA & Isononyl Isononanoate (Aliphatic Cores): Both lack aromatic signals. They are differentiated from DINCH by the sharp resonance of the α-CH₂ protons adjacent to the carbonyl carbon (~2.25–2.30 ppm).
B. FTIR Spectroscopy (Functional Group Conjugation)
Attenuated Total Reflectance (ATR) FTIR provides rapid screening based on the vibrational frequency of the ester carbonyl (C=O) stretch, which is highly sensitive to electron delocalization[6].
-
In DINP , the carbonyl group is conjugated with the aromatic ring. This conjugation lowers the double-bond character, shifting the C=O stretch to a lower frequency (~1720–1725 cm⁻¹).
-
In DINA , DINCH , and Isononyl Isononanoate , the lack of aromatic conjugation forces the C=O stretch to a higher, non-conjugated frequency (~1735–1740 cm⁻¹).
C. EI-GC-MS (Fragmentation Fingerprinting)
Electron Ionization (EI) at 70 eV forces these molecules down highly predictable, hard-ionization fragmentation pathways[3].
-
DINP: Undergoes a classic McLafferty rearrangement and cleavage to yield a dominant, highly stable protonated phthalic anhydride ion at m/z 149 [3].
-
DINCH: Cleavage of the cycloaliphatic ring yields a unique, diagnostic base peak at m/z 155 [7][8].
-
DINA: Fragmentation of the adipate backbone yields characteristic ions at m/z 129 and m/z 147 [9].
-
Isononyl Isononanoate: Cleavage of the monoester yields a base peak at m/z 119 alongside m/z 147[10].
Quantitative Data Presentation
The following table summarizes the deterministic spectroscopic markers used to differentiate the primary isononyl esters.
| Ester Classification | Representative Compound | ¹H-NMR Key Marker | FTIR (C=O Stretch) | GC-MS Base Peak (m/z) |
| Aromatic Diester | Diisononyl Phthalate (DINP) | 7.50–7.70 ppm (Aromatic multiplet) | 1720–1725 cm⁻¹ (Conjugated) | 149 |
| Aliphatic Diester | Diisononyl Adipate (DINA) | 2.30 ppm (α-CH₂ to carbonyl) | 1735–1740 cm⁻¹ (Non-conjugated) | 129, 147 |
| Cycloaliphatic Diester | DINCH | 1.00–2.00 ppm (Cyclohexane ring) | 1730–1735 cm⁻¹ (Non-conjugated) | 155 |
| Aliphatic Monoester | Isononyl Isononanoate | 2.25 ppm (α-CH₂ to carbonyl) | 1735–1740 cm⁻¹ (Non-conjugated) | 119, 147 |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify causality and prevent false positives.
Protocol 1: Quantitative ¹H-NMR (qNMR) for Structural Validation
Causality & Self-Validation: The use of deuterated chloroform (CDCl₃) containing exactly 0.03% v/v Tetramethylsilane (TMS) provides both a chemical shift lock and an internal standard for absolute quantification[11]. If the integrated area of the ester α-CH₂ protons (~4.0–4.2 ppm) does not match the expected molar ratio relative to the TMS internal standard, the system automatically flags potential co-eluting impurities or incomplete relaxation.
-
Sample Preparation: Accurately weigh 20–50 mg of the unknown isononyl ester into a vial. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS[11]. Transfer to a 5 mm NMR tube.
-
Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnetic field (Z1-Z4) to ensure a TMS line width at half-height of < 1 Hz.
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 ≥ 10 seconds for quantitative ester analysis). Acquire 32–64 scans at 298 K to ensure a high signal-to-noise ratio.
-
Data Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Phase and baseline correct manually.
-
Interpretation: Integrate the region from 7.5–7.7 ppm. A positive integration confirms an ortho-phthalate core (DINP)[5]. An absence of signal directs the analysis toward the aliphatic/cycloaliphatic pathways.
Protocol 2: EI-GC-MS for Fragmentation Fingerprinting
Causality & Self-Validation: Because isononyl esters elute as broad isomeric clusters, utilizing a high-resolution non-polar GC column is necessary to separate these isomers from matrix interferences[12]. Operating the MS in Electron Ionization (EI) mode at a standardized 70 eV ensures the molecules undergo predictable fragmentation. The presence of the molecular ion (though often weak) combined with the specific base peak serves as an internal verification of the molecule's identity[3].
-
Sample Extraction/Dilution: Dilute the ester sample in MS-grade hexane to a concentration of ~10–50 µg/mL. Note: Higher concentrations will cause detector saturation and skewed mass spectral ratios.
-
GC Parameters: Inject 1 µL in split mode (50:1 ratio) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[12]. Set the inlet temperature to 280°C.
-
Thermal Gradient: Set the initial oven temperature to 100°C (hold 1 min), then ramp at 15°C/min to 300°C (hold 10 mins). This aggressive ramp ensures the high-boiling isononyl esters elute sharply.
-
MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full-scan mode (m/z 50–500) to capture the complete fragmentation profile, overlaid with Selected Ion Monitoring (SIM) for specific diagnostic ions (m/z 119, 129, 149, 155)[3].
-
Interpretation: Extract ion chromatograms (EIC). Match the base peak against the deterministic markers outlined in the quantitative table above[8].
Logical Workflow Visualization
The following diagram illustrates the logical decision tree for differentiating unknown isononyl ester samples using the orthogonal spectroscopic techniques described above.
Caption: Orthogonal spectroscopic decision tree for the identification and differentiation of isononyl esters.
References
-
Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - nih.gov. Available at: 2[2]
-
Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers - mdpi.com. Available at: 4[4]
-
Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates - researchgate.net. Available at: 11[11]
-
Emerging Contaminants from Bioplastic Pollution in Marine Waters - unisi.it. Available at: 5[5]
-
Plasticisers in Historic Plastics: Spectroscopic and Chromatographic Approaches - ucl.ac.uk. Available at: 6[6]
-
Diisononyl Adipate (DINA) - benchchem.com. Available at:1[1]
-
Application Note: Analysis of Diisononyl Adipate - benchchem.com. Available at: 9[9]
-
Nouveaux émollients biosourcés: Modélisation, Synthèse, Propriétés - univ-lille.fr. Available at: 10[10]
-
Safety of recycled plastics and textiles - wur.nl. Available at: 12[12]
-
Rubber and Plastic Materials Characterization Using Micro-Furnace Multi-Mode Pyrolysis-GC/MS - frontier-lab.com. Available at: 7[7]
-
Circular economy without chemicals controls? Evidence of recirculated toxic plasticizers - oaepublish.com. Available at: 3[3]
-
General mass fragmentation scheme of molecular ions [M]+ of di(n- and isononyl)cyclohexane-1,2-dicarboxylates - researchgate.net. Available at: 8[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers [mdpi.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. frontier-lab.com [frontier-lab.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
Purity Analysis Standards for Allyl 3,5,5-Trimethylhexanoate: A Comparative Guide
Introduction & Regulatory Context
Allyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) is a branched-chain ester widely utilized in fragrance formulations, cosmetics, and chemical synthesis due to its distinctive fruity, spicy, and pineapple-like olfactory profile[1]. However, the industrial synthesis of this ester inherently involves allyl alcohol as a primary reactant.
Due to the established hepatotoxicity, delayed irritant potential, and dermal sensitization risks associated with allyl alcohol, global regulatory bodies enforce stringent purity standards[2]. Specifically, the European Cosmetics Regulation (EC) No 1223/2009 (Annex III) and the International Fragrance Association (IFRA) mandate that the level of free allyl alcohol in the final ester must not exceed 0.1% (1000 ppm) [3].
Consequently, "purity analysis" for this compound is a dual-faceted analytical challenge: it requires confirming the bulk assay of the ester (>98%) while simultaneously quantifying a highly volatile, toxic trace impurity at sub-milligram levels without suffering from matrix interference.
Comparative Analysis of Analytical Methodologies
To achieve full regulatory compliance and chemical characterization, laboratories must deploy orthogonal analytical techniques. Below is an objective comparison of the three primary methodologies used for this compound.
Method Comparison Data
| Analytical Methodology | Primary Application | Target Analyte | LOD / LOQ | Advantages | Limitations |
| GC-FID (Direct Liquid Injection) | Bulk Purity Assay | Allyl 3,5,5-trimethylhexanoate | 0.05% / 0.1% | Wide linear dynamic range; highly robust for main component quantification. | Matrix interference; direct injection of heavy ester degrades column active sites over time. |
| HS-GC-MS (Headspace) | Trace Impurity Profiling | Free Allyl Alcohol | 1 ppm / 5 ppm | Eliminates matrix interference; high specificity via m/z fragmentation[4]. | Requires specialized headspace autosampler; not suitable for non-volatile impurities. |
| qNMR (Quantitative NMR) | Primary Standard Certification | Absolute Ester Purity | 0.5% / 1.0% | Absolute quantification without identical reference standards; orthogonal validation. | Low sensitivity; completely incapable of meeting the 0.1% regulatory threshold for allyl alcohol. |
The Mechanistic Advantage of Headspace Extraction
Direct liquid injection of Allyl 3,5,5-trimethylhexanoate (Boiling Point ~238°C)[1] into a gas chromatograph introduces a massive matrix load onto the inlet liner and column head. Over repeated injections, this heavy ester creates active sites that adsorb polar trace impurities like allyl alcohol, leading to severe peak tailing, signal suppression, and failure to meet regulatory detection limits.
To circumvent this, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice[4]. By exploiting the vast boiling point differential between allyl alcohol (97°C) and the ester matrix (238°C), thermal equilibration selectively partitions the volatile impurity into the gas phase. This acts as an elegant, self-validating matrix elimination step.
Fig 1. Headspace extraction mechanism for trace allyl alcohol isolation.
Experimental Methodologies & Self-Validating Protocols
A robust analytical method must be self-validating. The protocols below incorporate internal standards (IS) and specific system suitability tests (SST) to ensure that any mechanical failure (e.g., a headspace vial leak or inlet discrimination) is immediately flagged, preventing the release of non-compliant batches.
Protocol A: Trace Allyl Alcohol Quantification via HS-GC-MS
Causality & Self-Validation: This protocol utilizes 1-Propanol as an Internal Standard (IS). Because the IS is added to the dilution matrix prior to headspace equilibration, any variations in vial pressurization, thermal partitioning efficiency, or MS tuning are automatically normalized by the Analyte/IS response ratio. A sudden drop in IS absolute area immediately flags a system leak.
-
Sample Preparation: Accurately weigh 500 mg of the Allyl 3,5,5-trimethylhexanoate batch into a 20 mL glass headspace vial.
-
Diluent/IS Addition: Add 5.0 mL of a high-boiling diluent (e.g., N,N-Dimethylacetamide, DMAc) spiked with exactly 50 ppm of 1-Propanol (Internal Standard). Seal immediately with a PTFE/silicone septum and crimp cap.
-
Headspace Equilibration: Incubate the vial in the autosampler oven at 85°C for 20 minutes with high-speed agitation. This ensures complete gas-liquid thermodynamic equilibrium without thermally degrading the ester.
-
GC Separation: Inject 1.0 mL of the headspace gas onto a thick-film polar column (e.g., DB-WAX, 30m x 0.25mm x 0.5µm). The thick stationary phase film provides adequate retention and peak symmetry for the highly volatile, polar allyl alcohol.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Monitor m/z 57 and 58 for allyl alcohol[5], and m/z 59 for the 1-Propanol IS.
Protocol B: Bulk Purity Assay via GC-FID
Causality & Self-Validation: The Flame Ionization Detector (FID) is chosen here because its linear dynamic range spans seven orders of magnitude. This allows the accurate quantification of the massive main ester peak (>98%) and minor related lipophilic impurities in a single run without saturating the detector electronics.
-
Sample Preparation: Dissolve 100 mg of the ester in 10 mL of GC-grade acetone. Add 1.0 mg/mL of Tridecane as the internal standard.
-
GC Separation: Inject 1.0 µL onto a mid-polarity column (e.g., DB-5, 30m x 0.32mm x 0.25µm) using a split ratio of 50:1 to prevent column overloading.
-
Thermal Gradient: Set the initial oven temperature to 100°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 5 min) to elute the main ester and bake off any heavy residues.
-
FID Detection: Maintain the detector temperature at 300°C. Calculate the purity using the internal standard relative response factor (RRF) method.
Quantitative Validation Data
The following table summarizes the experimental validation parameters for both the trace impurity and bulk assay methods, demonstrating their fitness for regulatory compliance.
| Validation Parameter | Allyl Alcohol (HS-GC-MS) | Allyl 3,5,5-trimethylhexanoate (GC-FID) |
| Linearity Range | 1 ppm – 1500 ppm | 0.1 mg/mL – 15.0 mg/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 2 ppm | 0.02 mg/mL |
| Limit of Quantitation (LOQ) | 5 ppm | 0.05 mg/mL |
| Spike Recovery (%) | 98.5% ± 2.1% (Spiked at 1000 ppm) | 100.2% ± 0.8% |
| Method Precision (% RSD, n=6) | 1.8% | 0.5% |
Analytical Decision Tree
To streamline laboratory operations, the following logical workflow dictates how samples should be routed based on the required analytical endpoints.
Fig 2. Analytical decision tree for Allyl 3,5,5-trimethylhexanoate purity profiling.
References
-
PubChem (NIH) . Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330. Retrieved from[Link]
-
European Commission . Consolidated TEXT: 32009R1223 — EN — 13.08.2019 (Cosmetics Regulation Annex III). Retrieved from[Link]
-
Regulations.gov / SCCP . OPINION ON Dermal Sensitisation Quantitative Risk Assessment (Restriction of free allyl alcohol based on Food and Chemical Toxicology). Retrieved from[Link]
-
Taylor & Francis . Simultaneous Quantitation of Allyl Alcohol, Ethanol, and Their Metabolites in the Blood by Head-Space Gas Chromatography. Retrieved from[Link]
-
Restek Corporation . Allyl alcohol - EZGC Method Translator & GC Mass Spectrum (m/z 57, 58). Retrieved from [Link]
Sources
Benchmarking Pineapple Notes: Allyl Isononanoate vs. Allyl Cyclohexyl Propionate
Executive Summary: The "Pineapple War"
In the formulation of tropical accords, "pineapple" is not a monolith; it is a spectrum ranging from the volatile, candy-like lift of Allyl Caproate to the heavy, metallic tenacity of Allyl Cyclohexyl Propionate (ACP).
This guide benchmarks two critical high-impact esters: Allyl Isononanoate (the fatty, waxy, "ripe" note) and Allyl Cyclohexyl Propionate (the green, metallic, "canned" note). While both share the allyl moiety responsible for their diffusive power, their structural differences dictate divergent applications in drug development (flavor masking) and functional perfumery.
Key Finding: ACP offers superior substantivity and hydrolytic stability due to its cyclic steric protection, making it the preferred candidate for aggressive media (bleach, high-acid bases). Allyl Isononanoate serves as a biomimetic "skin" note, essential for adding naturalism to synthetic fruit accords.
Chemical Characterization & Physical Properties[1][2][3][4][5]
To understand performance, we must first analyze the physical constants. The structural rigidity of ACP’s cyclohexane ring contrasts with the branched aliphatic chain of Allyl Isononanoate.
Table 1: Physicochemical Comparison
| Property | Allyl Cyclohexyl Propionate (ACP) | Allyl Isononanoate (Branched) |
| CAS Number | 2705-87-5 | 71500-37-3 |
| IUPAC Name | Prop-2-enyl 3-cyclohexylpropanoate | Prop-2-enyl 3,5,5-trimethylhexanoate |
| Molecular Weight | 196.29 g/mol | 198.30 g/mol |
| LogP (calc) | ~4.3 (High Hydrophobicity) | ~3.9 - 4.1 |
| Vapor Pressure | ~0.0038 kPa (25°C) | ~0.0056 kPa (25°C) |
| Odor Profile | Intense, Green, Metallic, Canned Pineapple, Galbanum | Fatty, Waxy, Ripe Pineapple Skin, Oily, Fruity |
| Substantivity | High (18+ Hours on blotter) | Moderate (6-8 Hours on blotter) |
Structural Logic (Graphviz Visualization)
The following diagram illustrates how chemical structure influences the sensory output and stability of these molecules.
Figure 1: Structural-Property Relationship Flowchart linking molecular architecture to functional performance.
Sensory Benchmarking & Application Science
Allyl Cyclohexyl Propionate (ACP)[6]
-
The Profile: ACP is the "industrial" pineapple. It possesses a cold, metallic edge often described as "tin can" pineapple. It bridges the gap between fruit and green notes (galbanum).[1]
-
The Utility: Its high substantivity allows it to act as a heart-base anchor in fruity accords. In pharmaceutical flavoring, its intensity is excellent for masking metallic API (Active Pharmaceutical Ingredient) tastes, as it blends with the off-note rather than just covering it.
Allyl Isononanoate
-
The Profile: This is the "naturalizer." It lacks the harshness of ACP. It smells of the waxy skin of the fruit and the fatty esters found in real pineapple headspace.
-
The Utility: Used to soften the sharp edges of ACP or Allyl Caproate. It adds "mouthfeel" and texture to a flavor or fragrance.
Experimental Validation: The "Acidic Challenge" Protocol
For researchers developing functional products (e.g., low pH beverages or acidic hair conditioners), hydrolytic stability is the primary failure mode for allyl esters. The following protocol benchmarks the stability of ACP vs. Allyl Isononanoate.
Protocol: Accelerated Hydrolytic Stability Test
Objective: Determine the degradation rate of allyl esters in a pH 3.0 aqueous vehicle at elevated temperatures.
Reagents:
-
Buffer Solution (Citric Acid/Sodium Citrate, pH 3.0).
-
Internal Standard (Dodecane or similar non-reactive hydrocarbon).
-
Solvent (Ethanol/Hexane for extraction).
Methodology:
-
Preparation: Prepare a 0.5% w/w solution of the target ester (ACP or AIN) in the pH 3.0 buffer. Use a surfactant (Tween 80 at 1.0%) to ensure emulsion stability.
-
Incubation: Aliquot samples into sealed headspace vials. Incubate at 45°C (accelerated aging condition).
-
Sampling: Extract samples at T=0, T=7 days, T=14 days, and T=30 days.
-
Extraction: Add 2mL Hexane containing Internal Standard. Vortex for 30 seconds. Centrifuge to separate phases.
-
Analysis: Analyze the organic phase via GC-MS (Splitless injection).
-
Calculation: Calculate % Recovery based on the ratio of Target Peak Area to Internal Standard Area.
Expected Results & Discussion
-
ACP: Expect >90% recovery at T=30 days. The cyclohexane ring provides significant steric protection to the ester linkage, shielding the carbonyl carbon from water attack.
-
Allyl Isononanoate: Expect ~75-85% recovery. While the trimethyl branching offers some protection compared to linear Allyl Nonanoate, it is less effective than the cyclic structure of ACP. The formation of Allyl Alcohol (hydrolysis product) may introduce a pungent, garlic-like off-note, signaling failure.
Workflow Visualization (Graphviz)
Figure 2: Accelerated Hydrolytic Stability Testing Workflow for Allyl Esters.
Safety & Regulatory Considerations
When selecting between these materials for drug development or consumer goods, regulatory status is paramount.
-
Allyl Cyclohexyl Propionate:
-
IFRA: Restricted. Allyl esters can liberate free allyl alcohol (a toxic irritant) upon hydrolysis. IFRA standards usually limit the level of free allyl alcohol to <0.1%.
-
Sensitization: ACP has a known sensitization potential; use levels are strictly regulated in skin-contact products.
-
-
Allyl Isononanoate:
-
IFRA: Also falls under the general "Allyl Esters" category.
-
Advantage: Generally lower sensitization potential than ACP, but the hydrolysis risk (generating allyl alcohol) remains the critical safety control point.
-
Conclusion & Recommendation
-
Choose Allyl Cyclohexyl Propionate (ACP) if: You need a "skeleton" for your pineapple accord that survives high heat, low pH, or bleach environments. It provides the green, diffusive power and tenacity required for functional products and masking agents.
-
Choose Allyl Isononanoate if: You are formulating a fine fragrance or a high-fidelity flavor where "naturalness" and "mouthfeel" are prioritized over raw stability. It is the "flesh" to ACP's "rind."
References
-
National Center for Biotechnology Information (PubChem). Allyl cyclohexylpropionate (CID 17617). Retrieved from [Link]
-
The Good Scents Company. Allyl cyclohexyl propionate (CAS 2705-87-5) Data Sheet.[2] Retrieved from [Link]
-
The Good Scents Company. Allyl 3,5,5-trimethyl hexanoate (Allyl Isononanoate) Data Sheet. Retrieved from [Link]
-
Symrise AG. Allyl Cyclohexyl Propionate Technical Data Sheet. Retrieved from [Link] (Verified via search snippet 1.11/1.17).
-
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Allyl Esters. (General Reference via IFRA Standards). Retrieved from [Link]
Sources
Safety Operating Guide
Allyl 3,5,5-trimethylhexanoate proper disposal procedures
As a Senior Application Scientist, establishing a robust safety and operational framework is critical when handling specialized organic compounds like Allyl 3,5,5-trimethylhexanoate . While primarily utilized in fragrance and flavor research for its fruity, spicy olfactory profile, this compound carries specific metabolic hazards that dictate strict handling and disposal protocols.
This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step procedures required to safely manage this chemical throughout its lifecycle.
Executive Summary & Chemical Profile
Before initiating any experimental workflow, personnel must verify the physicochemical and hazard profile of the target compound. Allyl 3,5,5-trimethylhexanoate is a moderately volatile organic ester that requires specific environmental controls.
Table 1: Physicochemical & Hazard Profile of Allyl 3,5,5-trimethylhexanoate
| Property / Parameter | Specification / Data |
| CAS Number | 71500-37-3[1] |
| Molecular Formula | C₁₂H₂₂O₂[1] |
| Molecular Weight | 198.30 g/mol [1] |
| Boiling Point | 238.4 °C at 760 mmHg[1] |
| Density | 0.878 g/cm³[1] |
| GHS Classification | Acute Tox. 4 (Oral)[2] |
| Hazard Statements | H302 (Harmful if swallowed)[2] |
| Regulatory Constraint | Free allyl alcohol must be < 0.1%[3] |
Mechanistic Toxicology & Safety Rationale
To understand why stringent disposal and handling protocols are necessary, we must examine the in vivo behavior of allyl esters. The toxicity of Allyl 3,5,5-trimethylhexanoate is not primarily driven by the intact ester, but rather by its metabolic byproducts.
Upon systemic absorption, allyl esters are rapidly hydrolyzed by hepatic carboxylesterases into saturated aliphatic carboxylic acids and allyl alcohol [4]. While the carboxylic acid is generally benign, the allyl alcohol is subsequently oxidized by alcohol dehydrogenase into acrolein [4]. Acrolein is a highly reactive, electrophilic aldehyde that rapidly depletes cellular glutathione, leading to severe oxidative stress and hepatotoxicity[4].
Because of this metabolic pathway, regulatory bodies mandate that the residual free allyl alcohol in the raw material must remain below 0.1% to prevent delayed irritant effects and systemic toxicity[3].
Metabolic pathway of allyl esters leading to acrolein-induced hepatotoxicity.
Operational Handling Protocols
To mitigate the risk of accidental ingestion or dermal absorption, laboratory personnel must adhere to a self-validating operational workflow.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Review the manufacturer's Certificate of Analysis (CoA) to ensure the free allyl alcohol concentration is strictly below the 0.1% regulatory threshold[3]. Do not proceed if this value is exceeded or unlisted.
-
Engineering Controls: Perform all dispensing, mixing, and dilution procedures within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Equip standard chemical-resistant gear:
-
Nitrile examination gloves (double-gloving recommended during bulk transfers).
-
Splash-proof safety goggles (to protect against H319 eye irritation risks).
-
Flame-resistant laboratory coat.
-
-
Transfer Protocol: Use positive displacement pipettes for precise volumetric transfers, as the compound's density (0.878 g/cm³) and vapor pressure can cause dripping in standard air-displacement pipettes[1].
Disposal Procedures & Waste Management
Allyl 3,5,5-trimethylhexanoate must never be disposed of via standard aqueous drains or municipal waste systems. It must be treated as hazardous organic waste.
Step-by-step laboratory disposal workflow for allyl ester organic waste.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Classify the spent chemical and any contaminated solvents as Non-Halogenated Organic Waste . Do not mix with oxidizing agents or strong acids, as this can trigger exothermic hydrolysis.
-
Containment: Pour the waste into a designated, chemically compatible primary container (High-Density Polyethylene (HDPE) or amber glass). Ensure the container is kept closed when not actively receiving waste.
-
Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume.
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Allyl 3,5,5-trimethylhexanoate," display the GHS "Exclamation Mark" pictogram, and list the hazard code H302 [2].
-
Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed facility for high-temperature incineration.
Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface contamination.
Emergency Protocol:
-
Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.
-
Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use combustible materials like sawdust.
-
Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag or a sealable polypropylene container.
-
Neutralization & Cleaning: Wash the contaminated surface thoroughly with a strong detergent and water to remove residual ester. Collect the wash water as hazardous waste.
References
1.[1] Title: allyl 3,5,5-trimethylhexanoate - ChemNet. Source: chemnet.com. URL: 2.[4] Title: Unclassified ENV/JM/MONO(2016)51 - OECD. Source: oecd.org. URL: 3.[2] Title: Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem - NIH. Source: nih.gov. URL: 4.[3] Title: OPINION ON Dermal Sensitisation Quantitative Risk Assessment. Source: regulations.gov. URL:
Sources
Essential Safety and Handling Guide: Personal Protective Equipment for Allyl 3,5,5-trimethylhexanoate
This document provides critical safety, handling, and logistical information for the use of Allyl 3,5,5-trimethylhexanoate in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, offering a framework for a self-validating safety culture grounded in scientific principles. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Chemical Hazard Profile of Allyl 3,5,5-trimethylhexanoate
A thorough understanding of the substance is the foundation of any safety protocol. Allyl 3,5,5-trimethylhexanoate (CAS No. 71500-37-3) is an ester characterized by a fruity, pineapple-like odor.[1] While utilized in the fragrance industry, its chemical properties necessitate stringent handling procedures in a laboratory context.[1][2]
Key Hazard Identifiers:
-
GHS Classification: The globally harmonized system classifies this chemical as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: "Harmful if swallowed".[3]
-
Primary Hazard: It is recognized as an irritant.[3]
-
Structural Concerns: As an allyl ester, we must consider hazards associated with this chemical class. Related compounds, such as Allyl Hexanoate, are known to be harmful by inhalation, toxic in contact with skin, and cause significant skin and eye irritation.[4][5][6] Due to structural similarities, it is prudent to assume Allyl 3,5,5-trimethylhexanoate may pose similar risks.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [3][7] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless clear liquid | [1] |
| Flash Point | 181.0°F / 82.78°C (Closed Cup) | [1] |
| Boiling Point | 208 - 210°C @ 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a risk-based assessment. The following protocol is designed to provide comprehensive protection against the identified hazards of Allyl 3,5,5-trimethylhexanoate.
Eye and Face Protection: The First Line of Defense
Solvent splashes and aerosolized particles pose a significant risk of severe eye irritation or damage.[8]
-
Minimum Requirement: At all times within the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]
-
Recommended for Active Handling: When transferring, mixing, or performing any operation with a risk of splashing, chemical safety goggles that provide a complete seal around the eyes must be worn.[10][11]
-
High-Volume/High-Risk Operations: For transfers of quantities greater than 250 mL or when heating the substance, a full-face shield must be worn in addition to safety goggles to protect the entire face.[8][10]
Hand Protection: Preventing Dermal Absorption
Allyl esters as a class are known to be toxic upon dermal contact and can be absorbed through the skin.[4] Therefore, selecting the correct glove material is critical. The choice depends on balancing chemical resistance with dexterity.
-
Primary Recommendation (High-Risk/Immersion): Butyl rubber gloves are the preferred choice for handling esters, offering excellent resistance and minimal permeation.[9][10] This is crucial for extended handling periods or when direct immersion is possible.
-
General Laboratory Use (Splash Protection): For low-volume, incidental contact, disposable nitrile gloves are a suitable alternative.[9] However, it is imperative to understand that their breakthrough time is significantly shorter. Double-gloving with nitrile gloves can provide an additional layer of safety.
-
Causality: The principle of "like dissolves like" applies to glove permeation. As an organic ester, Allyl 3,5,5-trimethylhexanoate can degrade common glove materials. Butyl rubber's unique polymer structure provides superior resistance against these types of solvents compared to latex or standard nitrile.[10]
-
Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don new gloves.[11] Never reuse disposable gloves.[9]
Body and Skin Protection
Protecting exposed skin is essential to prevent irritation and potential systemic toxicity from dermal absorption.
-
Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.[12]
-
Enhanced Protection: For procedures involving larger volumes (>500 mL) or a significant risk of splashing, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or butyl rubber.[10][13]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
Respiratory Protection
While generally not required under standard conditions with proper engineering controls, inhalation of vapors or aerosols must be avoided.
-
Engineering Controls First: All handling of Allyl 3,5,5-trimethylhexanoate should be performed within a certified chemical fume hood to minimize vapor inhalation.[5][13] Local exhaust ventilation is also an acceptable control measure.[11]
-
When Respirators are Required: In the event of a large spill, ventilation failure, or if aerosols may be generated without adequate containment, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[11] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA 29 CFR 1910.134.[5]
Operational Plan: Safe Handling Workflow
A standardized workflow minimizes the risk of exposure and ensures procedural consistency. This process flow outlines the lifecycle of Allyl 3,5,5-trimethylhexanoate within the laboratory environment.
Caption: Workflow for Allyl 3,5,5-trimethylhexanoate from receipt to disposal.
Spill Management and Disposal Plan
Preparedness is key to managing accidental releases effectively.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, equipment).[11][14]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][11]
-
Absorption and Cleanup: Cover the spill with absorbent material.[15] Once absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Seal the waste container and manage it as hazardous waste according to your institution's guidelines.
Waste Disposal
-
Chemical Waste: Unused or contaminated Allyl 3,5,5-trimethylhexanoate must be disposed of as hazardous chemical waste. Do not discharge to drains or sewers.[14]
-
Disposal Method: The recommended disposal method is incineration in a licensed hazardous waste facility, often by dissolving the material in a combustible solvent.[11]
-
Contaminated Materials: All grossly contaminated PPE, absorbent materials, and empty containers must also be disposed of as hazardous waste.[5][11] Empty containers can retain product residue and vapors and should be handled with the same precautions as full containers.[5]
References
- The Good Scents Company. (n.d.). allyl 3,5,5-trimethyl hexanoate.
-
National Center for Biotechnology Information. (n.d.). Allyl 3,5,5-trimethylhexanoate. PubChem Compound Database. Retrieved from [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. MCR Safety Blog. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Material Safety Data Sheet for Allyl Hexanoate FCC. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
3M. (2021). Safety Data Sheet. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Aliphatic allyl esters: Human health tier II assessment. Australian Government Department of Health.
-
Cole-Parmer. (2005). Material Safety Data Sheet - Allyl hexanoate, 98+%. Retrieved from [Link]
-
PCW. (2025). Allyl Hexanoate - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. allyl 3,5,5-trimethyl hexanoate, 71500-37-3 [thegoodscentscompany.com]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. directpcw.com [directpcw.com]
- 7. allyl 3,5,5-trimethylhexanoate | 71500-37-3 [chemnet.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
